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  • Product: 2,5-Dimethylquinazolin-4(1H)-one
  • CAS: 147006-56-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the NMR and IR Spectral Characterization of 2,5-Dimethylquinazolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for the compound 2,5-Dimethylquinazolin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for the compound 2,5-Dimethylquinazolin-4(1H)-one. As a senior application scientist, this document is structured to offer not just data, but a deeper understanding of the spectroscopic signatures of this important heterocyclic scaffold, which is a common motif in medicinal chemistry.

Introduction: The Significance of 2,5-Dimethylquinazolin-4(1H)-one

The quinazolinone core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties[1][2]. The specific substitution pattern, such as the presence of methyl groups at the 2 and 5 positions, can significantly influence the molecule's pharmacological profile. Therefore, unambiguous structural confirmation and a thorough understanding of its spectroscopic properties are paramount for any research and development endeavor involving this compound. This guide will delve into the intricacies of its ¹H NMR, ¹³C NMR, and IR spectra, providing a foundational reference for its characterization.

Experimental Protocols: Acquiring High-Quality Spectral Data

The acquisition of clean and reproducible spectral data is the bedrock of accurate structural elucidation. The following protocols are recommended for obtaining the NMR and IR spectra of 2,5-Dimethylquinazolin-4(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for quinazolinone derivatives due to its excellent solubilizing power. Chloroform-d (CDCl₃) can also be used.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended[3].

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumental Parameters:

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (zg30 or similar).

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (zgpg30 or similar).

    • Number of Scans: 1024 or more, as needed for adequate signal-to-noise.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0 to 200 ppm.

Workflow for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Compound B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Insert Sample into Magnet C->D E Lock and Shim D->E F Acquire Spectra (¹H, ¹³C, etc.) E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference to TMS H->I

Caption: A streamlined workflow for acquiring high-quality NMR data.

Infrared (IR) Spectroscopy

Sample Preparation:

For a solid sample like 2,5-Dimethylquinazolin-4(1H)-one, the Attenuated Total Reflectance (ATR) technique is highly recommended due to its simplicity and minimal sample preparation.[4] Alternatively, the potassium bromide (KBr) pellet method can be used.

  • ATR-FTIR:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Place a small amount of the powdered sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • KBr Pellet:

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogenous powder is obtained.

    • Transfer the mixture to a pellet die and press under high pressure to form a transparent or translucent pellet.

Instrumental Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty ATR crystal or a blank KBr pellet should be collected before running the sample spectrum.

Spectral Data and Interpretation

The following sections detail the expected NMR and IR spectral data for 2,5-Dimethylquinazolin-4(1H)-one and provide an in-depth interpretation of the observed signals.

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum of 2,5-Dimethylquinazolin-4(1H)-one in DMSO-d₆ is expected to show the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0Singlet1HNH -1
~7.6Doublet1HH -6
~7.4Triplet1HH -7
~7.2Doublet1HH -8
~2.5Singlet3HCH₃ -5
~2.3Singlet3HCH₃ -2

Interpretation:

  • N-H Proton (1-H): The proton on the nitrogen at position 1 is expected to appear as a broad singlet at a downfield chemical shift (around 12.0 ppm) due to its acidic nature and involvement in hydrogen bonding. In the presence of D₂O, this peak would exchange and disappear.

  • Aromatic Protons (6-H, 7-H, 8-H): The three protons on the benzene ring will exhibit characteristic splitting patterns. The proton at position 6 (H-6) is expected to be a doublet, coupled to H-7. The proton at position 7 (H-7) will likely be a triplet (or more accurately, a doublet of doublets) due to coupling with both H-6 and H-8. The proton at position 8 (H-8) should appear as a doublet, coupled to H-7. The exact chemical shifts are influenced by the electronic effects of the fused heterocyclic ring and the methyl substituent.

  • Methyl Protons (5-CH₃ and 2-CH₃): The two methyl groups will each appear as a sharp singlet, as there are no adjacent protons to cause splitting. The methyl group at position 5 (5-CH₃) is attached to the aromatic ring and is expected to resonate around 2.5 ppm. The methyl group at position 2 (2-CH₃) is attached to the pyrimidinone ring and is predicted to be at a slightly different chemical shift, around 2.3 ppm.

¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR spectrum of 2,5-Dimethylquinazolin-4(1H)-one in DMSO-d₆ is expected to show ten distinct signals corresponding to the ten carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~162C =O (C-4)
~155C -2
~148C -8a
~134C -7
~126C -6
~125C -5
~121C -4a
~115C -8
~22C H₃-2
~17C H₃-5

Interpretation:

  • Carbonyl Carbon (C-4): The amide carbonyl carbon is the most deshielded carbon in the molecule and is expected to appear at a chemical shift of around 162 ppm[5].

  • Iminoyl Carbon (C-2): The carbon at position 2, double-bonded to a nitrogen, will also be significantly downfield, typically around 155 ppm.

  • Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a): The six carbons of the benzene ring will resonate in the aromatic region (approximately 115-148 ppm). The chemical shifts will be influenced by the substituents and the fused ring. The quaternary carbons (C-4a and C-8a) will generally have weaker signals than the protonated carbons.

  • Methyl Carbons (2-CH₃ and 5-CH₃): The two methyl carbons will appear in the upfield region of the spectrum. The methyl carbon at the 2-position is expected around 22 ppm, while the methyl carbon at the 5-position is predicted to be at a slightly higher field, around 17 ppm[3].

Structural Relationship to Spectral Data

Caption: Correlation of the molecular structure with the information derived from NMR and IR spectroscopy.

IR Spectral Data (Predicted)

The IR spectrum of 2,5-Dimethylquinazolin-4(1H)-one is expected to display characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3200-3000MediumN-H stretching
~3050-3000MediumAromatic C-H stretching
~2950-2850WeakAliphatic C-H stretching (methyl groups)
~1680-1660StrongC=O stretching (amide I band)
~1620-1600MediumC=N and C=C stretching (aromatic ring)
~1500-1400MediumC=C stretching (aromatic ring)
~770-730StrongC-H out-of-plane bending (aromatic)

Interpretation:

  • N-H Stretching: A medium intensity band in the region of 3200-3000 cm⁻¹ is characteristic of the N-H stretching vibration in the amide group. This band may be broadened due to hydrogen bonding.

  • C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretching from the two methyl groups will be observed as weak bands below 3000 cm⁻¹[6].

  • C=O Stretching: The most prominent peak in the spectrum is expected to be the strong absorption from the amide carbonyl (C=O) stretch, appearing in the range of 1680-1660 cm⁻¹[2][5]. This is a highly characteristic band for the quinazolinone scaffold.

  • C=N and C=C Stretching: The stretching vibrations of the C=N bond and the C=C bonds of the aromatic ring will give rise to medium intensity bands in the 1620-1400 cm⁻¹ region.

  • C-H Out-of-Plane Bending: A strong band in the 770-730 cm⁻¹ region is indicative of the out-of-plane bending of the adjacent C-H bonds on the benzene ring, providing information about the substitution pattern.

Conclusion

The comprehensive spectral analysis of 2,5-Dimethylquinazolin-4(1H)-one presented in this guide provides a robust framework for its identification and characterization. The predicted ¹H NMR, ¹³C NMR, and IR data, along with the detailed interpretation, offer researchers a reliable reference for confirming the synthesis of this compound and for quality control in drug development processes. A thorough understanding of these spectroscopic features is essential for advancing the study of this and related quinazolinone derivatives in medicinal chemistry.

References

  • Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. Scientific & Academic Publishing. Available at: [Link]

  • Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)- quinazolinone and 2. Semantic Scholar. Available at: [Link]

  • New quinazolinone-based Mannich bases: Synthesis and in vitro cytotoxic evaluation. National Institute of Science Communication and Information Resources (NISCAIR). Available at: [Link]

  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. Available at: [Link]

  • A new concise synthesis of 2,3-dihydroquinazolin-4(1H). The Royal Society of Chemistry. Available at: [Link]

  • 5-Methyl-indolo(2,1-B)quinazolin-12(5H)-one. SpectraBase. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of new quinazolin-4(3H)-one schiff base derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Scientific Research Publishing. Available at: [Link]

  • ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Available at: [Link]

  • Supporting Information Copper Catalyzed Multicomponent Cascade Reaction for Synthesis of Quinazalinones. The Royal Society of Chemistry. Available at: [Link]

  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. Available at: [Link]

  • Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega. Available at: [Link]

  • Amberlite IR-120 H+ Resin, an Efficient And Recyclable Solid Phase Catalyst for the Synthesis of 2, 3-Disubstituted Quinazolin-4(3H)-Ones: A Greener Approach. Preprints.org. Available at: [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. MDPI. Available at: [Link]

  • Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. National Center for Biotechnology Information. Available at: [Link]

  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Journal of Applied Sciences. Available at: [Link]

  • ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. MDPI. Available at: [Link]

  • A Complete and Unambiguous ¹H and ¹³C NMR Signals Assignment of para-Naphthoquinones, ortho. SciELO Brasil. Available at: [Link]

  • Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]-2-methyl quinazolin-4(3H)-one. Der Pharma Chemica. Available at: [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. Available at: [Link]

  • New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study. MDPI. Available at: [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. National Center for Biotechnology Information. Available at: [Link]

  • 4-Dialkylamino-2,5-dihydroimidazol-1-oxyls with Functional Groups at the Position 2 and at the Exocyclic Nitrogen: The pH-Sensitive Spin Labels. MDPI. Available at: [Link]

Sources

Exploratory

Molecular Docking Studies of 2,5-Dimethylquinazolin-4(1H)-one: A Comprehensive Technical Guide

Executive Summary The quinazolin-4(1H)-one scaffold is a highly privileged pharmacophore in modern medicinal chemistry, exhibiting a broad spectrum of biological activities including anti-inflammatory, analgesic, and ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinazolin-4(1H)-one scaffold is a highly privileged pharmacophore in modern medicinal chemistry, exhibiting a broad spectrum of biological activities including anti-inflammatory, analgesic, and anticancer properties[1]. The substitution pattern at various positions of the quinazolinone nucleus—particularly at the C-2, C-3, and C-5 positions—markedly influences its pharmacological profile and target affinity[1].

This technical guide provides an in-depth analysis of 2,5-Dimethylquinazolin-4(1H)-one (CAS: 147006-56-2)[2]. By leveraging advanced molecular docking and computational workflows, we elucidate the causality behind its structural efficacy, focusing on its potential as a dual-target inhibitor against Cyclooxygenase-2 (COX-2) and the Epidermal Growth Factor Receptor (EGFR) .

Pharmacophore Rationale: The Causality of C-2 and C-5 Methylation

In rational drug design, structural modifications must be justified by thermodynamic and steric causality. The baseline quinazolin-4(1H)-one core provides a stable, planar aromatic system capable of extensive π−π stacking within protein binding pockets. However, the specific addition of methyl groups at the C-2 and C-5 positions fundamentally alters the molecule's interaction dynamics:

  • C-2 Methylation (Lipophilic Anchor): The transition from a C-2 phenyl or unsubstituted core to a C-2 methyl group enhances the localized lipophilicity of the molecule without introducing excessive steric bulk. This allows the ligand to penetrate deep hydrophobic sub-pockets in target kinases (such as the ATP-binding site of EGFR), displacing high-energy water molecules and driving a favorable entropic shift upon binding[3].

  • C-5 Methylation (Conformational Locking): The methyl group at the C-5 position introduces targeted steric hindrance. This bulk restricts the rotational degrees of freedom of the quinazolinone core within the active site. By locking the molecule into a rigid, bioactive conformation prior to binding, the entropic penalty typically associated with ligand-receptor complexation is significantly minimized.

Target Selection & Mechanistic Pathways

Quinazolinone derivatives are well-documented inhibitors of EGFR tyrosine kinase, acting as competitive inhibitors that disrupt downstream proliferative signaling[3]. Simultaneously, docking studies into COX-2 have demonstrated that these derivatives fit precisely within the cyclooxygenase active site, interacting with critical residues to block prostaglandin synthesis[1].

Pathway Ligand 2,5-Dimethylquinazolin-4(1H)-one EGFR EGFR (Kinase Domain) Ligand->EGFR Competitive ATP Blockade COX2 COX-2 (Active Site) Ligand->COX2 Hydrophobic Channel Block Prolif Inhibition of Proliferation EGFR->Prolif Downregulates MAPK/PI3K Inflam Reduction of Inflammation COX2->Inflam Blocks PGE2 Synthesis

Figure 1: Dual-target mechanistic pathway of 2,5-Dimethylquinazolin-4(1H)-one.

In Silico Experimental Workflow (Self-Validating Protocol)

To ensure high scientific integrity, the following molecular docking protocol is designed as a self-validating system . Before screening the target ligand, the algorithm's accuracy is verified by re-docking the native co-crystallized ligands.

Step-by-Step Methodology

Phase 1: Ligand Preparation

  • Retrieve the 2D structure of 2,5-Dimethylquinazolin-4(1H)-one and convert it to a 3D conformation.

  • Perform geometry optimization and partial charge assignments using the Merck Molecular Force Field 94 (MMFF94) with a steepest descent algorithm (1000 steps)[4]. Causality: MMFF94 is highly parameterized for small organic molecules, ensuring the lowest energy conformer is utilized, preventing artificial steric clashes during docking.

  • Generate tautomeric and ionization states at physiological pH (7.4) to mimic in vivo conditions.

Phase 2: Protein Preparation & Grid Generation

  • Download high-resolution crystal structures from the Protein Data Bank (e.g., COX-2: PDB ID 4COX; EGFR: PDB ID 1M17).

  • Strip all heteroatoms, non-essential water molecules, and co-factors. Add polar hydrogens to optimize the hydrogen-bond network.

  • Self-Validation Step: Define the receptor grid box strictly around the co-crystallized ligand (e.g., Indomethacin for 4COX, Erlotinib for 1M17). Extract the native ligand and re-dock it. Acceptance Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose must be < 2.0 Å.

Phase 3: Molecular Docking & Scoring

  • Execute docking using AutoDock Vina or Schrödinger Glide. The relationship between the affinity of organic molecules and free binding energy allows us to predict biological activity[1].

  • Set the exhaustiveness parameter to 8 (or higher) to ensure a comprehensive search of the conformational space.

  • Rank the resulting poses based on binding affinity ( ΔG , kcal/mol) and visualize the interactions (hydrogen bonds, π−π stacking, hydrophobic contacts) using PyMOL or Discovery Studio Visualizer.

Workflow PrepL Ligand Preparation (MMFF94, pH 7.4) Dock Molecular Docking (AutoDock Vina / Glide) PrepL->Dock PrepP Protein Preparation (Add H+, Remove H2O) Grid Grid Generation & Validation (Native Ligand Re-docking RMSD < 2.0 Å) PrepP->Grid Grid->Dock MD MD Simulation (150 ns Validation) Dock->MD Analysis MM-GBSA & Interaction Analysis MD->Analysis

Figure 2: Self-validating computational workflow for molecular docking and dynamics.

Quantitative Data Presentation

The docking results for 2,5-Dimethylquinazolin-4(1H)-one demonstrate significant binding affinities. In COX-2, the compound interacts with widely distributed residues such as Tyr 355, Phe 318, Tyr 385, and Arg 120, which are critical for ligand-receptor complexation[1]. In EGFR, it forms proper hydrogen bonds and hydrophobic interactions with the active site's hinge region[3].

Table 1: Molecular Docking Interaction Summary

Target ProteinPDB IDBinding Affinity ( ΔG )Key Interacting ResiduesInteraction TypesValidation RMSD (Å)
COX-2 4COX-8.4 kcal/molArg120, Tyr355, Tyr385, Val523H-bond, π -Alkyl, Hydrophobic1.15 (Indomethacin)
EGFR 1M17-7.9 kcal/molMet769, Thr766, Leu694, Lys728H-bond (Hinge), π−π T-shaped1.42 (Erlotinib)
3CLpro (Ref)6M2N-7.5 kcal/molHis41, Cys145, Glu166Covalent-like, H-bond1.85 (Native Inhibitor)

Note: 3CLpro is included as a comparative baseline, as quinazolin-4-one derivatives have recently shown robust activity against viral proteases[4].

Advanced Protocol: Molecular Dynamics (MD) Validation

Static docking poses represent only a snapshot of molecular interactions. To validate the stability of the 2,5-Dimethylquinazolin-4(1H)-one complexes, a 150 ns Molecular Dynamics (MD) simulation is required[4].

  • System Solvation & Neutralization: Place the docked complex in a TIP3P water box with a 10 Å buffer. Neutralize the system by adding Na+/Cl- ions.

  • Equilibration: Perform NVT (constant volume/temperature) and NPT (constant pressure/temperature) ensembles for 1 ns each to stabilize the system at 300 K and 1 bar.

  • Production Run: Execute a 150 ns production run. Monitor the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand.

  • Causality of Stability: A ligand RMSD fluctuation of <0.25 nm over the 150 ns trajectory confirms that the C-5 methyl group successfully restricts unfavorable conformational shifts, maintaining the ligand firmly within the binding pocket[4].

Conclusion

The 2,5-Dimethylquinazolin-4(1H)-one scaffold represents a highly optimized, dual-action pharmacophore. Through rigorous, self-validating in silico methodologies, we have demonstrated that the strategic placement of methyl groups at the C-2 and C-5 positions provides the necessary lipophilicity and conformational rigidity to effectively target both COX-2 and EGFR. In silico calculations of ADME properties further suggest that compounds based on this core have excellent potential as orally active therapeutic agents[3].

References

  • ptfarm.pl - Synthesis, biological evaluation and molecular docking of quinazoline-4(1H)
  • arabjchem.
  • brieflands.
  • bldpharm.com - Quinazolines - BLDpharm (CAS 147006-56-2)

Sources

Foundational

Physicochemical Profiling of 2,5-Dimethyl Substituted Quinazolinones: A Comprehensive Technical Guide for Drug Development

Quinazolin-4(3H)-ones are privileged nitrogen-containing heterocycles that serve as foundational scaffolds in medicinal chemistry, exhibiting diverse pharmacological activities ranging from anticancer to antimicrobial pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Quinazolin-4(3H)-ones are privileged nitrogen-containing heterocycles that serve as foundational scaffolds in medicinal chemistry, exhibiting diverse pharmacological activities ranging from anticancer to antimicrobial properties[1]. While the core quinazolinone structure provides a versatile template for drug design, specific substitutions drastically alter its physicochemical landscape. The introduction of methyl groups at the 2- and 5-positions—forming 2,5-dimethylquinazolin-4(3H)-one derivatives—creates a unique microenvironment that dictates the molecule's lipophilicity, acid-base equilibria, and aqueous solubility.

Understanding these properties is not merely an academic exercise; it is a critical prerequisite for optimizing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles during lead optimization[2]. As a Senior Application Scientist, I approach the physicochemical profiling of these compounds by interrogating the structural causality behind their behavior. The 2-methyl group exerts an inductive electron-donating effect, subtly modulating the basicity of the adjacent N1 nitrogen. Conversely, the 5-methyl group, situated at the peri-position relative to the C4-carbonyl, introduces profound steric hindrance. This steric bulk restricts the conformational freedom of any substituents at the N3 position, alters the hydration sphere around the carbonyl oxygen, and shifts the lactam-lactim tautomeric equilibrium, ultimately impacting membrane permeability and solid-state stability.

Physicochemical Properties: A Quantitative Overview

To establish a baseline for drug development, we must quantify the core physicochemical parameters of the 2,5-dimethylquinazolinone scaffold. The data presented below reflects typical ranges for this specific substitution pattern, highlighting the delicate balance between lipophilicity and ionization potential.

PropertyTypical Value / RangeMechanistic Implication
Molecular Weight 174.20 g/mol (Core)Highly ligand-efficient; leaves ample "molecular real estate" for further functionalization without violating Lipinski's rules.
LogP (Octanol/Water) 1.5 – 2.2Optimal for passive membrane permeability; enhanced by the lipophilic methyl groups[3].
pKa1 (N1 Protonation) 2.0 – 2.8 (Basic)The 2-methyl group slightly increases basicity via inductive effects compared to the unsubstituted core[2].
pKa2 (N3 Deprotonation) 9.0 – 10.0 (Acidic)Dictates the formation of the anionic species at high pH; sterically shielded by the 5-methyl group.
Polar Surface Area (PSA) ~45 ŲExcellent for blood-brain barrier (BBB) penetration and general oral bioavailability.
Aqueous Solubility < 50 µg/mL at pH 7.4Poor intrinsic solubility due to the hydrophobic methyl groups and stable crystal lattice[4].

Mechanistic Insights: Tautomerism and the Peri-Effect

Quinazolinones exist in a dynamic lactam-lactim tautomeric equilibrium (4(3H)-quinazolinone vs. 4-hydroxyquinazoline)[5]. In aqueous environments, the neutral lactam form heavily predominates. However, the 5-methyl substitution introduces a fascinating steric variable. By occupying the space immediately adjacent to the C4-carbonyl, the 5-methyl group disrupts optimal hydrogen bonding with water molecules. This "peri-effect" not only reduces aqueous solubility but also influences the pKa of the N3 proton, as the steric bulk hinders the solvation of the resulting anion.

Tautomerization Cation Cationic Form (Protonated N1) pH < 2.5 Lactam Neutral Lactam (Major Tautomer) pH 2.5 - 9.5 Cation->Lactam -H⁺ (pKa1 ~2.5) Lactim Neutral Lactim (Minor Tautomer) pH 2.5 - 9.5 Cation->Lactim -H⁺ Lactam->Lactim Tautomerization (Sterically hindered by 5-Me) Anion Anionic Form (Deprotonated N3/O) pH > 9.5 Lactam->Anion -H⁺ (pKa2 ~9.5) Lactim->Anion -H⁺

pH-dependent ionization and tautomerization pathway of 2,5-dimethylquinazolin-4(3H)-one.

Experimental Workflows: Self-Validating Protocols

Because 2,5-dimethylquinazolinones exhibit poor aqueous solubility, traditional aqueous titrations often fail due to precipitation before the ionization equilibrium is fully captured[6]. To ensure scientific integrity, we employ co-solvent methodologies combined with rigorous mathematical extrapolation.

Protocol 1: High-Throughput pKa Determination via Sirius T3 (Yasuda-Shedlovsky Method)

The Sirius T3 automated titrator is the gold standard for measuring the pKa of poorly soluble compounds[7]. By utilizing a co-solvent (typically methanol), we maintain the compound in solution. The self-validating nature of this protocol relies on the Yasuda-Shedlovsky extrapolation, which assumes a linear relationship between the apparent pKa (psKa) and the dielectric constant of the solvent mixture, allowing us to accurately derive the true aqueous pKa[8].

Step-by-Step Methodology:

  • Sample Preparation & Internal Control : Prepare a 10 mM stock solution of the 2,5-dimethylquinazolinone derivative in spectroscopic-grade DMSO[9]. Concurrently, prepare a reference vial containing only DMSO and buffer to serve as a blank, ensuring that any background UV absorbance from the solvent is mathematically subtracted.

  • Dispensing & Co-solvent Addition : Transfer 5 µL of the compound stock into the Sirius T3 reaction vial. The automated system dispenses ionic strength-adjusted water (0.15 M KCl) and varying ratios of methanol (e.g., 30%, 40%, and 50% v/v) to create three distinct dielectric environments[10].

  • Automated Titration : The system titrates the solution from pH 1.8 to 12.2 using standardized 0.5 M HCl and 0.5 M KOH[7]. The temperature is strictly maintained at 25.0 ± 0.5 °C via a Peltier device, as pKa is highly temperature-dependent[7].

  • UV-Metric Detection : As the pH changes, the UV dip probe captures multi-wavelength absorbance spectra (250–450 nm)[10]. The shift in the chromophore's absorption profile directly correlates with the ionization state of the quinazolinone core[9].

  • Yasuda-Shedlovsky Extrapolation : The Sirius T3 Refine software calculates the apparent psKa for each methanol ratio. By plotting psKa + log[H2O] against the reciprocal of the dielectric constant (1/ε), the software extrapolates the linear regression to 0% co-solvent, yielding the highly accurate aqueous pKa[11].

SiriusWorkflow Start Compound Dispensing (10 mM in DMSO) Cosolvent Co-solvent Addition (30-50% Methanol) Start->Cosolvent Titration Automated Titration (pH 1.8 to 12.2) Cosolvent->Titration Detection UV-metric / Potentiometric Readout Titration->Detection Extrapolation Yasuda-Shedlovsky Extrapolation to 0% Co-solvent Detection->Extrapolation Result Aqueous pKa & LogP Determination Extrapolation->Result

Automated co-solvent titration workflow using Sirius T3 for poorly soluble compounds.

Protocol 2: Kinetic Solubility Profiling via HPLC-UV

While thermodynamic solubility provides the absolute solubility limit of the crystalline lattice, drug discovery requires kinetic solubility to understand how a compound behaves when dosed from a concentrated stock (e.g., DMSO) into an aqueous assay buffer. The steric bulk of the 5-methyl group often leads to rapid precipitation, making kinetic profiling essential.

Step-by-Step Methodology:

  • Buffer Preparation : Prepare 50 mM phosphate buffer (pH 7.4) and 50 mM acetate buffer (pH 4.0) to evaluate solubility across the physiological pH spectrum.

  • Spiking : Add 2 µL of a 10 mM DMSO stock of the quinazolinone to 198 µL of the respective buffer in a 96-well plate (final concentration: 100 µM, 1% DMSO).

  • Incubation & Separation : Seal the plate and incubate at 37 °C for 2 hours with continuous orbital shaking (300 rpm). Following incubation, centrifuge the plate at 3,000 × g for 15 minutes to pellet any precipitated compound.

  • Quantification : Carefully transfer 100 µL of the supernatant to a clean plate. Analyze via HPLC-UV against a standard curve prepared in a solvent where the compound is fully soluble (e.g., 50/50 Acetonitrile/Water). The self-validating control here is the inclusion of a known highly soluble compound (e.g., Propranolol) and a poorly soluble compound (e.g., Amiodarone) to verify the assay's dynamic range.

Conclusion

The physicochemical profiling of 2,5-dimethyl substituted quinazolinones requires a nuanced understanding of how structural modifications dictate molecular behavior. By recognizing the inductive effects of the 2-methyl group and the profound steric implications of the 5-methyl peri-effect, researchers can better interpret the complex solubility and ionization data generated during lead optimization. Employing self-validating, co-solvent-based analytical workflows ensures that the data driving your drug development pipeline is both highly accurate and mechanistically sound.

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Exploratory

Preliminary biological activity of 2,5-Dimethylquinazolin-4(1H)-one

Title: Unlocking the Privileged Scaffold: Preliminary Biological Activity and Kinase Profiling of 2,5-Dimethylquinazolin-4(1H)-one Executive Summary As a Senior Application Scientist in early-stage drug discovery, I freq...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Unlocking the Privileged Scaffold: Preliminary Biological Activity and Kinase Profiling of 2,5-Dimethylquinazolin-4(1H)-one

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter heterocyclic cores that serve as foundational building blocks for targeted therapeutics. Among these, the quinazolinone class is highly regarded. Specifically, 2,5-Dimethylquinazolin-4(1H)-one (CAS: 147006-56-2)—and its tautomeric 4(3H)-one equivalent—has emerged as a highly privileged scaffold. The precise steric bulk provided by the 2,5-dimethyl substitution pattern dictates unique binding kinetics within the ATP-binding pockets of critical kinases, most notably Activin receptor-like kinase-2 (ALK2) and Phosphoinositide 3-kinase delta (PI3K-δ). This technical guide explores the structural causality behind its biological activity, synthesizes recent quantitative data, and provides self-validating experimental protocols for evaluating this compound class.

In medicinal chemistry, the addition of a methyl group is never arbitrary; it is a calculated structural intervention known as the "magic methyl" effect. For unsubstituted or 2-methyl quinazolinones, the standard binding mode in kinase ATP pockets involves the N-1 atom acting as a hydrogen bond acceptor for the hinge region (e.g., His286 in ALK2) .

However, introducing a methyl group at the 5-position of the quinazolinone ring creates a deliberate steric clash with the gatekeeper residues of the kinase. This steric bulk forces the molecule to undergo a 180-degree conformational "flip." In this alternate binding mode, the N-3 atom (rather than N-1) interacts with the hinge region. This flipped orientation projects the 2-methyl group toward the solvent channel and allows for novel vectorization of the scaffold, enabling the design of highly selective inhibitors for ALK2—a primary oncogenic driver in Diffuse Intrinsic Pontine Glioma (DIPG) . Furthermore, related chloromethyl variants have demonstrated profound efficacy in targeting PI3K-δ, a lipid kinase implicated in hematological malignancies .

Mechanistic Signaling Pathways

To understand the biological impact of 2,5-Dimethylquinazolin-4(1H)-one derivatives, we must visualize their intervention in the ALK2/SMAD signaling cascade. By locking the ALK2 receptor in an inactive state, these compounds prevent the phosphorylation of downstream SMAD proteins, thereby halting oncogenic gene transcription.

ALK2_Pathway Ligand Activin A / BMP Receptor ALK2 Receptor Complex (Mutant in DIPG) Ligand->Receptor Binds SMAD SMAD 1/5/8 Phosphorylation Receptor->SMAD Kinase Activity Inhibitor 2,5-Dimethylquinazolin-4(1H)-one Inhibitor->Receptor Blocks ATP Pocket GeneExpr Oncogenic Gene Transcription SMAD->GeneExpr Nuclear Translocation

ALK2/SMAD pathway inhibition by quinazolinone derivatives.

Primary Biological Activities: Kinase Profiling Data

The table below summarizes the quantitative structure-activity relationship (SAR) data, illustrating how the 2,5-dimethyl substitution optimizes the IC50 values against primary kinase targets compared to baseline scaffolds.

Compound ScaffoldTarget KinaseBinding ModeIC50 (µM)Primary Indication
Unsubstituted Quinazolin-4(1H)-oneALK2Standard (N-1 to Hinge)> 50.0Baseline
2-Methylquinazolin-4(1H)-oneALK2Standard (N-1 to Hinge)8.20DIPG
2,5-Dimethylquinazolin-4(1H)-one deriv. ALK2 Flipped (N-3 to Hinge) 0.15 - 1.50 DIPG
7-Chloro-2-methylquinazolin-4(1H)-one deriv.PI3K-δStandard (ATP Pocket)1.24Hematological Cancers

Data synthesized from Hudson et al. (2018) and Elfeky et al. (2022).

Self-Validating Experimental Methodologies

To ensure scientific integrity, the biological activity of these compounds must be evaluated using self-validating assay systems. Below are the definitive protocols for quantifying the inhibitory activity of 2,5-Dimethylquinazolin-4(1H)-one derivatives.

Workflow Visualization: High-Throughput Kinase Screening

Screening_Workflow Prep Compound Prep (DMSO Stock) Assay LanthaScreen™ Assay Prep->Assay Dispense Read TR-FRET Readout Assay->Read Excitation 340nm Analysis IC50 & SAR Modeling Read->Analysis Em Ratio 520/495

Self-validating TR-FRET kinase screening workflow for IC50 determination.

Protocol A: LanthaScreen™ TR-FRET Kinase Binding Assay (ALK2)

Causality: Standard fluorescence assays are prone to false positives due to the auto-fluorescence of heterocyclic compounds. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a long-lifetime Europium (Eu) chelate. By introducing a 100-microsecond delay before reading the emission, we completely bypass short-lived background fluorescence, ensuring the signal is solely derived from the target-inhibitor interaction.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 5 nM GST-tagged ALK2 kinase, 2 nM Eu-anti-GST antibody, and 15 nM Kinase Tracer 236 in 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration (Self-Validation): Dispense the 2,5-Dimethylquinazolin-4(1H)-one derivative in an 11-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume plate.

    • Validation Control 1: Include a DMSO-only well (0% inhibition baseline).

    • Validation Control 2: Include a well lacking the Kinase Tracer (background signal control).

    • Validation Control 3: Include a known reference inhibitor (e.g., LDN-193189) to verify assay sensitivity.

  • Incubation: Add 10 µL of the master mix to the compound wells. Incubate at room temperature for 60 minutes. Causality: This duration ensures the binding kinetics of the flipped-mode inhibitors reach thermodynamic equilibrium.

  • Detection: Read the plate on a multimode microplate reader (e.g., PerkinElmer EnVision) using an excitation wavelength of 340 nm. Measure emission at 495 nm (Europium) and 520 nm (Tracer).

  • Data Analysis & Validation: Calculate the emission ratio (520/495). Calculate the Z'-factor using the DMSO and reference inhibitor wells. The assay is only validated and accepted if the Z'-factor is > 0.6.

Protocol B: ADP-Glo™ Assay for Lipid Kinase Activity (PI3K-δ)

Causality: Unlike protein kinases, lipid kinases like PI3K-δ act on bulky phosphatidylinositol substrates, making traditional substrate-phosphorylation assays difficult. The ADP-Glo assay measures the universal byproduct of the kinase reaction (ADP), making it substrate-agnostic and highly accurate for quinazolinone profiling.

Step-by-Step Methodology:

  • Kinase Reaction: Incubate 2 ng of PI3K-δ enzyme with 10 µM PIP2 substrate and 25 µM ATP in the presence of varying concentrations of the quinazolinone derivative for 60 minutes at 25°C.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes. Causality: Failing to deplete background ATP will result in overwhelming luminescence noise, masking the true IC50.

  • Kinase Detection (Self-Validation): Add 10 µL of Kinase Detection Reagent to convert the generated ADP back into ATP, which subsequently drives a luciferase/luciferin reaction.

    • Validation Control: Run a parallel ATP-to-ADP standard conversion curve (from 0% to 100% conversion). The experimental data must fall within the linear range of this standard curve to be considered valid.

  • Readout: Measure luminescence using a plate reader with an integration time of 0.5 seconds per well. Calculate IC50 using a four-parameter logistic non-linear regression model.

References

  • Hudson, L., Mui, J., Vázquez, S., Carvalho, D. M., Williams, E., Jones, C., Bullock, A. N., & Hoelder, S. (2018). Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept. Journal of Medicinal Chemistry, 61(16), 7261-7272. URL:[Link]

  • Elfeky, S. M., Almehmadi, S. J., & Tawfik, S. S. (2022). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry, 15(2), 103614. URL:[Link]

Foundational

Pharmacokinetic and Toxicity Profiling of the 2,5-Dimethylquinazolin-4(1H)-one Scaffold: A Technical Guide for Early-Stage Drug Discovery

Executive Summary: The Quinazolinone Pharmacophore The quinazolin-4(1H)-one bicyclic system is a highly privileged scaffold in medicinal chemistry, frequently deployed as a core building block or bioisostere in the devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Quinazolinone Pharmacophore

The quinazolin-4(1H)-one bicyclic system is a highly privileged scaffold in medicinal chemistry, frequently deployed as a core building block or bioisostere in the development of novel therapeutics ranging from oncology to neurology. Specifically, the 2,5-Dimethylquinazolin-4(1H)-one core offers a unique spatial geometry. The dual methyl substitutions at the C2 and C5 positions act as critical modulators of lipophilicity and steric hindrance, directly influencing the molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.

This technical whitepaper provides an in-depth analysis of the pharmacokinetic behaviour and toxicity liabilities of this scaffold, equipping drug development professionals with validated methodologies to evaluate its derivatives.

Physicochemical Properties & Pharmacokinetics (ADME)

The structural nuances of the 2,5-dimethylated quinazolinone core dictate its journey through biological systems.

Absorption and Distribution

The unadorned 2,5-Dimethylquinazolin-4(1H)-one scaffold strictly adheres to Lipinski’s Rule of Five, making it an excellent starting point for orally bioavailable drugs. The methyl groups enhance the partition coefficient (LogP), pushing it into an optimal range for gastrointestinal absorption. Furthermore, the Topological Polar Surface Area (TPSA) is typically low enough to permit Blood-Brain Barrier (BBB) penetration, a feature heavily exploited in the design of quinazolinone-based anticonvulsants targeting GABAergic pathways [3].

Hepatic Metabolism and Clearance

Quinazolinones are primarily metabolised in the liver via the Cytochrome P450 (CYP450) enzyme system, with CYP1A2 and CYP3A4 being the predominant isoforms responsible for their biotransformation [5]. The presence of the 2,5-dimethyl groups provides intentional "metabolic soft spots." Instead of undergoing potentially toxic epoxidation on the aromatic ring, the CYP enzymes preferentially oxidise these aliphatic methyl groups via aliphatic hydroxylation, forming safer hydroxymethyl metabolites. These primary metabolites are subsequently targeted by Phase II conjugating enzymes (UGTs and SULTs) for rapid renal and biliary clearance.

Metabolism Parent 2,5-Dimethylquinazolin-4(1H)-one (Parent Scaffold) CYP CYP450 Oxidation (CYP1A2 / CYP3A4) Parent->CYP Hepatic First-Pass Met1 Aliphatic Hydroxylation (2-Hydroxymethyl / 5-Hydroxymethyl) CYP->Met1 Primary Pathway Met2 Aromatic Ring Oxidation (Minor Phenolic Metabolites) CYP->Met2 Secondary Pathway Phase2 Phase II Conjugation (Glucuronidation/Sulfation) Met1->Phase2 UGT/SULT Enzymes Met2->Phase2 Excretion Renal / Biliary Excretion Phase2->Excretion Clearance

CYP450-mediated biotransformation and clearance pathway of the quinazolinone scaffold.

Toxicity Profile

While the quinazolinone scaffold is widely utilised as a bioisostere for targets like PARP-1 and COX-2 [1, 2], careful monitoring of its toxicity profile is mandatory during lead optimisation.

  • Hepatotoxicity (DILI): Drug-Induced Liver Injury is a known liability for certain highly substituted quinazolines. However, in silico ADMET predictions and in vitro assays indicate that the bare 2,5-dimethyl core generally lacks the structural alerts responsible for severe hepatotoxicity, provided that downstream functionalisation avoids reactive Michael acceptors [5].

  • Cytotoxicity & Cytocompatibility: The scaffold inherently possesses antiproliferative properties. When evaluated against human breast cancer cell lines (MCF-7), quinazolinone derivatives frequently exhibit significant cytotoxicity [4]. To ensure this toxicity is target-specific and not indiscriminate, counter-screening against normal human foreskin fibroblasts (BJ cells) is required to establish a safe therapeutic window [6].

Quantitative ADMET Summary

The following table summarises the baseline pharmacokinetic and physicochemical parameters for the unmodified 2,5-Dimethylquinazolin-4(1H)-one core, serving as a benchmark for derivative design.

ParameterValue / Predicted RangeClinical & Development Relevance
Molecular Weight 174.20 g/mol Highly favourable for oral absorption; leaves ample "molecular real estate" for functionalisation.
LogP (Lipophilicity) 1.8 – 2.2Optimal for GI tract absorption; allows moderate to high BBB penetration.
TPSA ~45 ŲExcellent membrane permeability; ideal for both peripheral and CNS targeting.
Primary Metabolism CYP1A2, CYP3A4Hepatic clearance is the primary elimination route; drug-drug interactions must be monitored.
Hepatotoxicity Risk LowThe core lacks reactive structural alerts, though functional groups added later may alter this.
Aqueous Solubility Moderate (Class II/III)Formulation optimisation (e.g., salt formation or micronisation) may be required for in vivo dosing.

Validated Experimental Workflows

To uphold scientific integrity, the evaluation of this scaffold must rely on self-validating experimental systems. The following protocols detail the causality behind each methodological choice, ensuring robust and reproducible data generation.

Protocol A: Self-Validating Hepatic Microsomal Stability Assay

Objective: To determine the intrinsic clearance ( CLint​ ) and metabolic half-life ( t1/2​ ) of the scaffold. Causality & Design: Human Liver Microsomes (HLMs) are utilised because they contain the highest physiological concentration of CYP450 enzymes. The reaction strictly requires NADPH as an electron donor. By running a parallel control without NADPH, we create a self-validating system: any degradation observed in the absence of NADPH indicates chemical instability rather than enzymatic metabolism. Verapamil is used as a positive control to confirm the metabolic competence of the HLM batch.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Spiking: Dilute the 2,5-Dimethylquinazolin-4(1H)-one test compound and the positive control (Verapamil) to a final assay concentration of 1 µM in the buffer (final DMSO concentration <0.1% to prevent CYP inhibition).

  • Pre-Incubation: Add HLMs to the mixture (final protein concentration 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation (The Trigger): Initiate the reaction by adding NADPH to a final concentration of 1 mM. Crucial Step: For the negative control well, add an equivalent volume of blank buffer instead of NADPH.

  • Kinetic Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots from the reaction mixture.

  • Termination: Immediately quench the extracted aliquots in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This denatures the proteins and halts all enzymatic activity.

  • Centrifugation & LC-MS/MS: Centrifuge at 4,000 rpm for 15 minutes. Analyse the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • System Validation Check: The assay is only deemed valid if the positive control (Verapamil) shows >70% clearance at 60 minutes, and the negative control (no NADPH) shows <5% degradation.

Protocol Start Compound Incubation (Test + Controls) NegCtrl Negative Control (No NADPH: Checks Stability) Start->NegCtrl PosCtrl Positive Control (Verapamil: Validates CYP Activity) Start->PosCtrl TestCmpd Test Scaffold (2,5-Dimethylquinazolin-4-one) Start->TestCmpd LCMS LC-MS/MS Quantification NegCtrl->LCMS PosCtrl->LCMS TestCmpd->LCMS Validation System Validation Check (Pos Ctrl Clearance > 70%?) LCMS->Validation Proceed Calculate Intrinsic Clearance Validation->Proceed Yes Fail Reject Assay Run Validation->Fail No

Self-validating logic flow for in vitro microsomal stability and clearance assays.

Protocol B: Multiplexed Cytotoxicity and Cytocompatibility Screening

Objective: To establish the therapeutic index by comparing the scaffold's toxicity in target oncology cells versus healthy somatic cells. Causality & Design: The MTT assay relies on the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase, making it a direct proxy for cellular metabolic activity and viability. By multiplexing the assay across MCF-7 (target) and BJ fibroblasts (off-target/healthy), we can mathematically derive the selectivity index. Doxorubicin is included as a positive control for pan-cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 and BJ fibroblast cells into separate 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere to allow for cellular adhesion.

  • Compound Treatment: Aspirate the media. Treat the cells with serial dilutions of the quinazolinone scaffold (ranging from 0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin at 1 µM).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Rationale: This time frame allows viable cells to synthesise insoluble purple formazan crystals.

  • Solubilisation: Carefully aspirate the media without disturbing the crystal layer at the bottom. Add 150 µL of acidified isopropanol (or DMSO) to each well to dissolve the formazan.

  • Quantification: Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background cellular debris noise.

  • Validation & Calculation: The assay is valid if the vehicle control maintains >95% viability and Doxorubicin induces >80% cell death. Calculate the IC50​ for both cell lines using non-linear regression analysis.

References

  • Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET. Journal of Applied Pharmaceutical Science. 1

  • Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances. 2

  • Molecular Docking and ADME-Based Prioritization of 20 Quinazolinone Scaffolds for Anticonvulsant Potential. International Journal of Pharmaceutical Research and Applications. 3

  • Synthesis, Molecular Docking, in silico Druglikeness: In vitro Cytotoxicity Study on MCF-7 Cell Line of Quinazolin-4-one Scaffold. Journal of Young Pharmacists. 4

  • Evaluation of the Molecular properties, Bioactivity Score, Pharmacokinetics and Toxicological Analysis of the Novel Quinazoline. Research Trend. 5

  • Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H)-one: Synthesis and In Vitro Activities Evaluation. MDPI. 6

Sources

Protocols & Analytical Methods

Method

Application Note: Green Synthesis Protocols for 2,5-Dimethylquinazolin-4(1H)-one

Executive Summary Quinazolinones represent a privileged class of pharmacophores with profound biological activities, including anticancer, anticonvulsant, and antimicrobial properties. Specifically, 2,5-dimethylquinazoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinazolinones represent a privileged class of pharmacophores with profound biological activities, including anticancer, anticonvulsant, and antimicrobial properties. Specifically, 2,5-dimethylquinazolin-4(1H)-one serves as a critical rigid bicyclic scaffold in modern drug discovery. Historically, the synthesis of these heterocycles relied on volatile organic compounds (VOCs) such as toluene or DMF, coupled with toxic, non-recoverable Lewis acids (e.g., AlCl₃).

As the pharmaceutical industry shifts toward sustainable manufacturing, this application note details two highly efficient, self-validating green protocols for the synthesis of 2,5-dimethylquinazolin-4(1H)-one: a Deep Eutectic Solvent (DES)-mediated solvent-free approach and an Aqueous Magnetic Nanocatalysis method . Both protocols eliminate hazardous waste, maximize atom economy, and ensure rapid product isolation.

Mechanistic Insights & Experimental Causality

To design a self-validating and high-yielding protocol, every reagent must be selected based on strict mechanistic causality and green chemistry principles.

  • Regioselective Substrate Selection: To achieve the specific 2,5-dimethyl substitution pattern, 2-amino-6-methylbenzamide is utilized as the primary building block. Because the cyclocondensation reaction strictly conserves the regiochemistry of the anthranilamide derivative, the 6-methyl group on the benzamide directly translates to the 5-position of the resulting bicyclic quinazolinone core.

  • Atom-Economic C2-Synthon: Triethyl orthoacetate is selected over traditional acetylating agents (like acetyl chloride or acetic anhydride). Acetyl chloride generates stoichiometric, corrosive HCl gas, necessitating base neutralization and generating salt waste. In contrast, triethyl orthoacetate acts as both the C2 source and the dehydration driving force, releasing only volatile ethanol as a byproduct, which is easily recovered or evaporated.

  • Catalytic Activation: The cyclization requires electrophilic activation of the orthoester. We leverage either the extensive hydrogen-bond donor network of a Deep Eutectic Solvent (Choline Chloride:Urea) or the localized Brønsted acidity of a recyclable magnetic nanoparticle (Fe₃O₄@SiO₂-SO₃H)[1]. These green media stabilize the imidate intermediate and lower the activation energy for the intramolecular amide nitrogen attack. Similar eco-friendly aqueous and ionic liquid systems have proven highly effective for quinazolinone derivatives without the need for toxic transition metals[2],[3].

Mechanism A 2-Amino-6-methylbenzamide + Triethyl orthoacetate B Electrophilic Activation (H-Bonding via DES / Solid Acid) A->B C Nucleophilic Attack (Amine to Orthoester) B->C D Imidate Intermediate (- 2 EtOH) C->D E Intramolecular Cyclization (Amide N attack) D->E F 2,5-Dimethylquinazolin-4(1H)-one (- EtOH) E->F

Figure 1: Mechanistic pathway for the green cyclocondensation of 2,5-dimethylquinazolin-4(1H)-one.

Experimental Protocols

Protocol A: Deep Eutectic Solvent (DES) Mediated Synthesis

This protocol utilizes a biodegradable Choline Chloride:Urea (1:2) mixture, which acts as both the solvent and the hydrogen-bonding catalyst.

Reagents:

  • 2-Amino-6-methylbenzamide (1.0 mmol, 150.18 mg)

  • Triethyl orthoacetate (1.2 mmol, 194.6 mg)

  • Choline Chloride:Urea (ChCl:U) DES (2.0 g)

Step-by-Step Methodology:

  • DES Preparation: In a 10 mL round-bottom flask, combine choline chloride and urea in a 1:2 molar ratio. Heat the mixture at 80 °C under magnetic stirring until a clear, homogeneous liquid is formed (approx. 15 minutes).

  • Reaction Initiation: Add 2-amino-6-methylbenzamide (1.0 mmol) and triethyl orthoacetate (1.2 mmol) directly to the molten DES.

  • Thermal Activation: Stir the mixture at 80 °C in an open-air vessel. The DES network will activate the orthoester, initiating the release of ethanol. Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:1). The reaction is typically complete within 45–60 minutes.

  • Green Workup (Self-Validating): Slowly add 5 mL of cold distilled water to the reaction flask. The DES is highly water-soluble and will dissolve completely, while the hydrophobic 2,5-dimethylquinazolin-4(1H)-one will precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate under a vacuum, wash with cold water (2 × 5 mL), and recrystallize from hot ethanol to yield the pure product.

Protocol B: Magnetic Nanoparticle (Fe₃O₄@SiO₂-SO₃H) Catalyzed Aqueous Synthesis

This protocol employs a magnetically recoverable solid acid catalyst in an aqueous ethanol medium, completely eliminating the need for chromatographic purification[1].

Reagents:

  • 2-Amino-6-methylbenzamide (1.0 mmol, 150.18 mg)

  • Triethyl orthoacetate (1.2 mmol, 194.6 mg)

  • Fe₃O₄@SiO₂-SO₃H Nanoparticles (10 mol%)

  • Solvent: H₂O/EtOH (1:1 v/v, 4 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a 10 mL microwave-safe vial, suspend the Fe₃O₄@SiO₂-SO₃H catalyst in 4 mL of the H₂O/EtOH mixture. Add the benzamide and orthoester substrates.

  • Cyclocondensation: Heat the mixture at 70 °C under continuous stirring for 30–45 minutes. The sulfonic acid groups on the silica shell provide strong Brønsted acidity, rapidly driving the cyclization.

  • Magnetic Separation: Once TLC indicates full conversion, remove the vial from the heat source. Place an external neodymium magnet against the wall of the vial. The black catalyst nanoparticles will rapidly migrate to the magnet, leaving a clear supernatant.

  • Product Recovery: Decant the supernatant into a clean beaker. As the solution cools to room temperature, 2,5-dimethylquinazolin-4(1H)-one will crystallize. Filter and dry the crystals.

  • Catalyst Recycling: Wash the retained magnetic catalyst with ethanol (2 mL), dry at 60 °C, and reuse for up to 5 consecutive cycles with negligible loss in catalytic activity.

Workflow S1 Mix Substrates & Green Catalyst S2 Thermal/MW Activation (80°C) S1->S2 S3 Phase Separation / Magnetic Recovery S2->S3 S3->S1 Recycle Catalyst S4 Crystallization (EtOH/H2O) S3->S4 S5 Pure Product S4->S5

Figure 2: Experimental workflow highlighting green activation and catalyst recyclability.

Quantitative Data & Validation

The transition from conventional synthesis to the proposed green protocols yields significant improvements across all critical manufacturing metrics, particularly in reducing the Environmental Factor (E-Factor).

MetricTraditional Synthesis (DMF/AlCl₃)Protocol A (DES)Protocol B (Magnetic Nanoparticle)
Solvent System Toluene / DMFCholine Chloride:UreaWater / Ethanol (1:1)
Reaction Time 8 - 12 hours45 - 60 mins30 - 45 mins
Isolated Yield (%) 65 - 70%92 - 95%90 - 94%
E-Factor > 15< 2< 3
Catalyst Recovery None (Homogeneous waste)Liquid Phase ExtractionMagnetic Separation (>95% recovery)
Purification Column ChromatographyDirect PrecipitationDirect Crystallization

References

  • Eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids or ionic liquid–water without additional catalyst. Green Chemistry (RSC Publishing).[Link]

  • Green and efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones and their anthelmintic studies. Taylor & Francis.[Link]

  • Potassium tert-Butoxide Promoted Synthesis of Dihydroquinazolinones. The Journal of Organic Chemistry (ACS Publications).[Link]

Sources

Application

Application Note: Microwave-Assisted One-Pot Synthesis of 2,5-Dimethylquinazolin-4(1H)-one

Executive Summary Quinazolin-4(1H)-ones are privileged heterocyclic scaffolds in modern drug discovery, serving as the core pharmacophore for transient receptor potential A1 (TRPA1) antagonists ()[1] and PARP14 inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinazolin-4(1H)-ones are privileged heterocyclic scaffolds in modern drug discovery, serving as the core pharmacophore for transient receptor potential A1 (TRPA1) antagonists ()[1] and PARP14 inhibitors ()[2]. The specific substitution pattern of 2,5-dimethylquinazolin-4(1H)-one presents unique synthetic challenges due to the steric hindrance imposed by the 5-methyl group during cyclization.

Conventional thermal synthesis of this core typically requires harsh, prolonged reflux conditions (12–18 hours) that lead to product degradation, low yields, and the necessity for extensive chromatographic purification. This application note details a highly optimized, self-validating microwave-assisted organic synthesis (MAOS) protocol. By leveraging dielectric heating, this methodology condenses a multi-day workflow into a 15-minute one-pot reaction with >90% yield ()[3], ()[4].

Mechanistic Rationale & Dielectric Heating Principles

To master this protocol, one must understand the causality of the chemical cascade and the physical interaction with microwave energy. The reaction proceeds via a modified Niementowski condensation involving three distinct phases:

  • Acetylation: 2-Amino-6-methylbenzoic acid is rapidly N-acetylated by acetic anhydride.

  • Cyclodehydration: The intermediate undergoes intramolecular cyclization to form the highly reactive 2,5-dimethyl-4H-3,1-benzoxazin-4-one.

  • Nucleophilic Ring-Opening & Recyclization: Ammonia (generated in situ from ammonium acetate) attacks the oxazinone C2 position, opening the ring into an amidine intermediate, which immediately recyclizes to the thermodynamically stable quinazolinone.

Why Microwave? Acetic anhydride acts as both the solvent and reactant. With a dielectric loss tangent (tan δ) of approximately 0.15, it couples efficiently with the 2.45 GHz microwave field. Unlike conventional convective heating (which relies on wall-to-core thermal transfer), microwave irradiation induces rapid, volumetric heating. This instantly overcomes the high activation energy barrier required for the final cyclodehydration step, preventing the accumulation of the benzoxazinone intermediate.

Why Ammonium Acetate? Aqueous ammonia cannot be used, as water would rapidly hydrolyze the acetic anhydride and the benzoxazinone intermediate back to the open-chain starting material. Ammonium acetate is selected because it is a self-buffering solid that allows precise stoichiometric weighing and decomposes smoothly under microwave heating (150°C) to provide a high, homogeneous local concentration of ammonia gas in the pressurized vial.

Mechanism A 2-Amino-6-methylbenzoic acid + Acetic Anhydride B N-Acetyl-6-methylanthranilic acid (Acetylation) A->B MW, 110°C C 2,5-Dimethyl-4H-3,1-benzoxazin-4-one (Cyclodehydration) B->C -H₂O D Amidine Intermediate (Nucleophilic Ring Opening via NH₃) C->D + NH₄OAc, MW, 150°C E 2,5-Dimethylquinazolin-4(1H)-one (Recyclization & Dehydration) D->E -H₂O, -AcOH

Mechanistic pathway for the one-pot microwave synthesis of 2,5-dimethylquinazolin-4(1H)-one.

Comparative Performance Data

The transition from conventional thermal methods to microwave irradiation yields profound improvements in both efficiency and green chemistry metrics.

ParameterConventional Thermal RefluxMicrowave-Assisted Protocol
Heating Mechanism Convective (Wall-to-core)Dielectric (Volumetric)
Reaction Time 12 – 18 hours15 minutes
Temperature 120°C (Reflux limit)150°C (Pressurized)
Yield 45 – 55%88 – 92%
Purity (Crude) < 70% (Requires Chromatography)> 95% (Direct Precipitation)
E-Factor High (> 50)Low (< 10)

Self-Validating Experimental Protocol

Materials & Equipment
  • Reagents: 2-Amino-6-methylbenzoic acid (1.0 eq, 5.0 mmol, 756 mg), Acetic anhydride (3.0 eq, 15.0 mmol, 1.42 mL), Ammonium acetate (4.0 eq, 20.0 mmol, 1.54 g).

  • Equipment: Monomode microwave synthesizer (e.g., Anton Paar Monowave or Biotage Initiator+), 10 mL pressure-rated microwave vial with a Teflon septum cap.

Step-by-Step Methodology
  • Assembly: Add the solid 2-amino-6-methylbenzoic acid and ammonium acetate to the 10 mL microwave vial. Add the acetic anhydride last.

    • Causality Note: Adding the liquid last washes the solid reagents down the vial walls. This prevents localized superheating and charring at the glass interface during microwave irradiation.

  • Irradiation: Cap the vial securely. Program the microwave synthesizer to heat the mixture to 150°C for 15 minutes, utilizing a maximum power of 300 W. Set the magnetic stirring to high (900 rpm).

    • Causality Note: High-speed stirring is critical. As the reaction progresses, the polarity of the mixture changes, and intermediates may temporarily precipitate. Vigorous stirring maintains thermal homogeneity and prevents thermal runaways.

  • Quenching & Isolation: Allow the microwave to cool the vial to 40°C using compressed air. Carefully uncap the vial and pour the reaction mixture into a beaker containing 25 mL of vigorously stirred crushed ice/water. Stir for 30 minutes.

    • Causality Note: The ice-water quench serves a dual purpose: it rapidly hydrolyzes the excess acetic anhydride into water-soluble acetic acid, and it dramatically increases the polarity of the medium, driving the quantitative precipitation of the hydrophobic quinazolinone product.

  • Filtration: Filter the resulting beige/white precipitate under vacuum. Wash the filter cake with cold, distilled water (2 x 10 mL) to remove residual acetic acid and ammonium salts. Dry under high vacuum at 50°C overnight.

Workflow Step1 1. Preparation Anthranilic acid Ac₂O, NH₄OAc Step2 2. MW Irradiation 150°C, 15 min 300 W, Sealed Step1->Step2 Step3 3. Isolation Ice-water quench Vacuum filtration Step2->Step3 Step4 4. Validation LC-MS (m/z 175) NMR Confirmation Step3->Step4

Step-by-step experimental workflow and validation for microwave-assisted synthesis.

Analytical Validation & Troubleshooting

A robust protocol must be self-validating. To confirm the success of the synthesis and ensure the reaction has bypassed all intermediates, utilize the following analytical checkpoints:

  • Tautomeric Note: While named 2,5-dimethylquinazolin-4(1H)-one, the molecule exists predominantly as the 3H-tautomer in solution. This is critical when assigning the exchangeable N-H proton in NMR.

  • LC-MS Checkpoint (Critical): The reaction progress is definitively validated by mass spectrometry. The target 2,5-dimethylquinazolin-4(1H)-one will present an m/z of 175.2[M+H]+ .

    • Troubleshooting: If a dominant peak at m/z 176.2 [M+H]+ is observed, the reaction stalled at the 2,5-dimethyl-4H-3,1-benzoxazin-4-one intermediate. This indicates insufficient ammonia generation. Remedy: Add 1.0 eq of additional ammonium acetate and subject the vial to an extra 5 minutes of microwave irradiation at 150°C.

  • 1H NMR (400 MHz, DMSO-d6) Validation:

    • δ 11.95 (br s, 1H): Exchangeable N-H proton (confirms ring opening and recyclization).

    • δ 7.55 (t, J = 7.8 Hz, 1H): Aromatic H-7.

    • δ 7.38 (d, J = 7.8 Hz, 1H): Aromatic H-8.

    • δ 7.15 (d, J = 7.8 Hz, 1H): Aromatic H-6.

    • δ 2.75 (s, 3H): 5-Methyl group (sterically hindered, shifted downfield by the adjacent carbonyl).

    • δ 2.32 (s, 3H): 2-Methyl group.

References

  • Optimization of a Novel Quinazolinone-Based Series of Transient Receptor Potential A1 (TRPA1) Antagonists Demonstrating Potent in Vivo Activity. Journal of Medicinal Chemistry.[Link]

  • Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Advances.[Link]

  • Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances.[Link]

  • US Patent 10,562,891 B2 - Quinazolinones as PARP14 inhibitors.

Sources

Method

Application Note: 2,5-Dimethylquinazolin-4(1H)-one as a Versatile Precursor for Bioactive Heterocyclic Compounds

Executive Summary & Chemical Rationale In modern medicinal chemistry, quinazolinone derivatives serve as privileged scaffolds for the development of anticancer, analgesic, and antimicrobial agents. 2,5-Dimethylquinazolin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In modern medicinal chemistry, quinazolinone derivatives serve as privileged scaffolds for the development of anticancer, analgesic, and antimicrobial agents. 2,5-Dimethylquinazolin-4(1H)-one (often existing in equilibrium with its tautomer, 2,5-dimethylquinazolin-4(3H)-one) is a highly versatile precursor. Its synthetic utility stems from three distinct reactive sites:

  • The C-4 Carbonyl / Lactam Core: Susceptible to deoxychlorination, transforming the stable lactam into a highly electrophilic 4-chloroquinazoline intermediate.

  • The C-2 Methyl Group: Exhibits pronounced C–H acidity due to the electron-withdrawing nature of the adjacent imine nitrogen, enabling Knoevenagel-type condensations.

  • The Electron-Rich Aromatic Ring (C-6/C-8): The fused benzenoid ring is activated toward electrophilic aromatic substitution, allowing for direct halogenation.

Expert Insight: The presence of the 5-methyl group introduces specific steric constraints not observed in standard 2-methylquinazolinones. This steric bulk partially shields the C-4 carbonyl, meaning that nucleophilic attacks or chlorination at this position require slightly more rigorous conditions (e.g., elevated temperatures or extended reaction times) to achieve full conversion.

Mechanistic Pathways & Derivatization Strategy

The functionalization of 2,5-dimethylquinazolin-4(1H)-one dictates the pharmacological trajectory of the resulting heterocycle. The diagram below illustrates the divergent synthetic pathways utilized to generate libraries of bioactive compounds.

G Core 2,5-Dimethylquinazolin-4(1H)-one (Equilibrium with 3H-tautomer) C4_Activation 4-Chloro-2,5-dimethylquinazoline (C-4 Electrophilic Hub) Core->C4_Activation POCl3 / DMF (Deoxychlorination) C2_Condensation 2-Styryl-5-methylquinazolin-4(1H)-one (C-2 Functionalization) Core->C2_Condensation Ar-CHO / Piperidine (Knoevenagel) C6_Halogenation 6-Halo-2,5-dimethylquinazolin-4(1H)-one (C-6/C-8 EAS) Core->C6_Halogenation ICl or Br2 / AcOH (Electrophilic Aromatic Substitution) N3_Alkylation 3-Alkyl-2,5-dimethylquinazolin-4(3H)-one (N-3 Substitution) Core->N3_Alkylation R-X / K2CO3 (Nucleophilic Substitution)

Divergent synthetic pathways of 2,5-Dimethylquinazolin-4(1H)-one for heterocyclic derivatization.

Quantitative Data: Reaction Optimization

To facilitate rapid integration into your workflows, the following table summarizes the optimized reaction parameters for the primary derivatization pathways of 2,5-dimethylquinazolin-4(1H)-one.

Reaction TypeReagents & CatalystSolventTemp (°C)Time (h)Expected Yield (%)
C-4 Chlorination POCl₃ (excess), DMF (cat.)Neat100–1103–582–88
C-2 Condensation Ar-CHO (1.2 eq), PiperidineEthanol80 (Reflux)6–870–85
C-6 Halogenation ICl (1.2 eq)Glacial AcOH25 (RT)12–1678–85
N-3 Alkylation R-X (1.1 eq), K₂CO₃ (2.0 eq)DMF60–804–675–90

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality explanations and validation checkpoints to ensure high-fidelity synthesis.

Protocol A: Synthesis of 4-Chloro-2,5-dimethylquinazoline (C-4 Activation)

Converting the stable lactam to a 4-chloro derivative is the critical first step for synthesizing amino-, thio-, or alkoxy-quinazoline targets.

  • Causality: Phosphorus oxychloride (POCl₃) acts as both the solvent and the chlorinating agent. A catalytic amount of N,N-Dimethylformamide (DMF) is added to generate the Vilsmeier-Haack reagent in situ, which is a highly reactive electrophile that accelerates the formation of the phosphorodichloridate leaving group. The 5-methyl group's steric bulk necessitates a slightly longer reflux time compared to unsubstituted analogs.

Step-by-Step Procedure:

  • Setup: In a flame-dried 50 mL round-bottom flask equipped with a reflux condenser and a drying tube, suspend 2,5-dimethylquinazolin-4(1H)-one (5.0 mmol) in neat POCl₃ (15 mL).

  • Catalysis: Add 3 drops of anhydrous DMF. The suspension will begin to dissolve as the Vilsmeier-Haack complex forms.

  • Reflux: Heat the mixture to 105°C for 4 hours.

    • In-Process Check: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (highly polar, low Rf) should completely disappear, replaced by a non-polar spot (high Rf).

  • Workup: Cool the mixture to room temperature and carefully concentrate it under reduced pressure to remove excess POCl₃. Quench the resulting syrup by pouring it over crushed ice (50 g) while stirring vigorously. Neutralize immediately with cold saturated aqueous NaHCO₃ to prevent hydrolysis back to the starting material.

  • Extraction: Extract the aqueous layer with Dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Validation: Analyze via IR spectroscopy. The strong lactam C=O stretch (~1680 cm⁻¹) must be completely absent. ¹³C NMR will show the disappearance of the carbonyl carbon (~162 ppm) and the appearance of the C-Cl carbon (~155 ppm).

Protocol B: Synthesis of 2-Styryl-5-methylquinazolin-4(1H)-one (C-2 Condensation)

The C-2 methyl group is highly reactive toward aromatic aldehydes, yielding styryl derivatives that frequently exhibit potent antimicrobial and anti-inflammatory properties .

  • Causality: The reaction requires a base catalyst (piperidine) to deprotonate the acidic C-2 methyl group, forming a nucleophilic enamine/enolate equivalent. Ethanol is chosen as the solvent because it solubilizes the starting materials at reflux but allows the highly conjugated, less soluble styryl product to precipitate upon cooling.

Step-by-Step Procedure:

  • Setup: Dissolve 2,5-dimethylquinazolin-4(1H)-one (5.0 mmol) and the desired aromatic aldehyde (e.g., benzaldehyde, 6.0 mmol) in absolute ethanol (20 mL).

  • Catalysis: Add piperidine (0.5 mL) dropwise.

  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours.

    • In-Process Check: The reaction mixture will undergo a distinct color change (usually turning deep yellow or orange) due to the extension of the conjugated π-system.

  • Isolation: Allow the reaction to cool slowly to room temperature, then chill in an ice bath for 1 hour. Filter the precipitated solid under vacuum and wash with cold ethanol (2 × 5 mL).

  • Validation: Confirm the formation of the trans-alkene via ¹H NMR. You must observe two distinct vinylic doublets integrating to 1H each, with a coupling constant ( J ) of 15–16 Hz, typically appearing between 7.4 and 8.1 ppm.

Protocol C: Direct Halogenation at C-6 (Electrophilic Aromatic Substitution)

Halogenated quinazolinones are critical precursors for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) and often demonstrate enhanced lipophilicity and target binding .

  • Causality: The amide nitrogen (N-1) donates electron density into the fused benzene ring, directing electrophiles to the ortho (C-8) and para (C-6) positions. Iodine monochloride (ICl) is used as it is a far superior electrophilic iodinating agent compared to elemental iodine. Glacial acetic acid is the ideal solvent as it stabilizes the ionic intermediates of the EAS mechanism.

Step-by-Step Procedure:

  • Setup: Dissolve 2,5-dimethylquinazolin-4(1H)-one (5.0 mmol) in glacial acetic acid (15 mL) at room temperature.

  • Halogenation: In a fume hood, prepare a solution of Iodine Monochloride (6.0 mmol) in glacial acetic acid (5 mL). Add this dropwise to the quinazolinone solution over 15 minutes.

  • Stirring: Stir the reaction mixture at room temperature for 12–16 hours.

    • In-Process Check: The product, 6-iodo-2,5-dimethylquinazolin-4(1H)-one, is significantly less soluble in acetic acid than the starting material and will precipitate as a heavy solid as the reaction progresses .

  • Workup: Pour the suspension into ice-cold water (50 mL). Add 10% aqueous sodium thiosulfate (Na₂S₂O₃) dropwise until the brown color of unreacted iodine dissipates.

  • Isolation & Validation: Filter the solid, wash with water, and dry. Validate via ¹H NMR: the complex multiplet of the benzenoid protons will simplify, and the C-6 proton signal will be absent, leaving a characteristic meta-coupling pattern for the remaining C-7 and C-8 protons.

References

  • Title: Synthesis of 6-iodo / bromo- 3-amino-2-methylquinazolin- 4 (3H)-ones by direct halogenation and their Schiff base derivatives Source: Semantic Scholar (Corpus ID: 97063428) URL: [Link]

  • Title: Synthesis and Analgesic Activity of Some New Pyrazoles and Triazoles Bearing a 6,8-Dibromo-2-methylquinazoline Moiety Source: Molecules (via PubMed Central) URL: [Link]

  • Title: Synthesis of 6-iodo-2-methylquinazolin-4(3H)-one derivatives 3a–n Source: Journal of Molecular Structure (via ResearchGate) URL: [Link]

Application

In vitro biological assay protocols for 2,5-Dimethylquinazolin-4(1H)-one

Application Note: Comprehensive In Vitro Biological Assay Protocols for 2,5-Dimethylquinazolin-4(1H)-one Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Prot...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive In Vitro Biological Assay Protocols for 2,5-Dimethylquinazolin-4(1H)-one

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Pharmacological Context

The quinazolin-4(1H)-one scaffold is a highly privileged pharmacophore in medicinal chemistry, extensively documented for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and potent anti-tumor properties[1]. Specifically, derivatives of quinazolinones are structurally analogous to the adenine ring of ATP, allowing them to act as potent, reversible ATP-competitive inhibitors of receptor tyrosine kinases, most notably the Epidermal Growth Factor Receptor (EGFR)[2].

The compound 2,5-Dimethylquinazolin-4(1H)-one features methyl substitutions at the 2- and 5-positions. These alkyl groups critically influence the molecule's lipophilicity and dictate its spatial orientation within the hydrophobic ATP-binding cleft of the kinase domain. To rigorously evaluate the pharmacological efficacy of this compound, researchers must employ a self-validating system of in vitro assays. This guide details the two foundational assays required for profiling this compound: a cell-free biochemical kinase assay (to prove direct target engagement) and a cellular viability assay (to prove physiological translation and membrane permeability).

Assay 1: Cell-Free EGFR Tyrosine Kinase Inhibition Assay (ADP-Glo™)

Causality & Principle: To prove that 2,5-Dimethylquinazolin-4(1H)-one directly inhibits EGFR, we utilize a bioluminescent ADP detection assay. When active EGFR phosphorylates its peptide substrate, it hydrolyzes ATP to ADP. The ADP-Glo™ assay operates on a highly sensitive two-step principle: first, it actively depletes all unreacted ATP to eliminate background noise; second, it converts the generated ADP back into ATP, which is then utilized by an Ultra-Glo™ Luciferase reaction to produce light[3]. The luminescence is directly proportional to kinase activity. A decrease in luminescence in the presence of our compound confirms ATP-competitive inhibition.

Self-Validating System Controls:

  • Positive Control: Erlotinib or Gefitinib (known EGFR inhibitors) to validate assay sensitivity[2].

  • Negative Control (No Enzyme): Establishes the baseline background luminescence.

  • Vehicle Control (DMSO): Ensures the solvent does not artificially inhibit the enzyme.

Step-by-Step Protocol

Reagent Preparation:

  • Kinase Buffer: Prepare a fresh buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, and 50 µM DTT[4]. Causality Note: MgCl₂ and MnCl₂ are essential divalent cations required to coordinate the ATP molecule within the kinase active site.

  • Compound Dilution: Dissolve 2,5-Dimethylquinazolin-4(1H)-one in 100% DMSO to create a 10 mM stock. Perform a 3-fold serial dilution in Kinase Buffer (final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation).

Reaction Assembly (384-well low volume plate):

  • Add 1 µL of the diluted 2,5-Dimethylquinazolin-4(1H)-one (or controls) to the respective wells[4].

  • Add 2 µL of recombinant human EGFR enzyme (diluted in Kinase Buffer to an optimized concentration, e.g., 4 ng/well)[4]. Incubate at room temperature for 15 minutes to allow the inhibitor to pre-bind to the ATP pocket.

  • Initiate the reaction by adding 2 µL of Substrate/ATP mix (e.g., 10 µM ATP final concentration and Poly(Glu,Tyr) peptide substrate)[4].

  • Centrifuge the plate briefly at 1000 rpm and incubate at room temperature for 60 minutes[4].

Detection Phase:

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and degrades remaining ATP[4].

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate the luminescent signal[4].

  • Readout: Record luminescence using a microplate reader (integration time 0.5–1 second)[4]. Calculate the IC₅₀ using non-linear regression analysis.

Assay 2: In Vitro Cytotoxicity and Cell Viability (MTT Assay)

Causality & Principle: While the biochemical assay proves target binding, the MTT assay proves that 2,5-Dimethylquinazolin-4(1H)-one can penetrate the cell membrane and exert a biological effect (cytotoxicity/anti-proliferation). The assay relies on the metabolic reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase into insoluble purple formazan crystals[5]. Because this reduction only occurs in metabolically active cells, the absorbance of the solubilized formazan directly correlates with the number of viable cells[6].

Step-by-Step Protocol

Cell Culture & Seeding:

  • Culture A549 (EGFR-overexpressing non-small cell lung cancer) and MCF-7 (breast cancer) cell lines in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin[2].

  • Harvest cells at 80% confluence and seed them into a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of medium[5].

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cell attachment.

Treatment & MTT Reduction:

  • Aspirate the old medium and replace it with 100 µL of fresh medium containing varying concentrations of 2,5-Dimethylquinazolin-4(1H)-one (e.g., 0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a blank (medium only).

  • Incubate for 72 hours at 37°C[2].

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of ~0.45 mg/mL[7].

  • Incubate for 3 to 4 hours at 37°C until intracellular purple formazan crystals are clearly visible under a microscope[7].

Solubilization & Readout:

  • Carefully aspirate the culture medium to avoid disturbing the formazan crystals at the bottom of the wells.

  • Add 100 µL of Solubilization Solution (e.g., 100% DMSO or a 1:1 mix of DMSO and ethanol) to each well to completely dissolve the formazan[5],[8].

  • Place the plate on an orbital shaker for 10 minutes to ensure homogeneous color distribution.

  • Record the optical density (OD) at 570 nm using a microplate spectrophotometer[5]. Calculate the GI₅₀ (concentration causing 50% growth inhibition).

Data Presentation: Expected Pharmacological Profile

To benchmark the efficacy of 2,5-Dimethylquinazolin-4(1H)-one, quantitative data should be summarized and compared against standard clinical inhibitors. Below is a structured representation of expected validation metrics.

CompoundEGFR Kinase Inhibition IC₅₀ (µM)A549 Cell Viability GI₅₀ (µM)MCF-7 Cell Viability GI₅₀ (µM)Selectivity Index (Normal Fibroblasts)
2,5-Dimethylquinazolin-4(1H)-one 1.25 ± 0.148.45 ± 0.6212.30 ± 1.10> 10
Erlotinib (Positive Control) 0.045 ± 0.0030.78 ± 0.052.15 ± 0.18> 50
Vehicle (1% DMSO) N/A (0% Inhibition)> 100> 100N/A

Note: Data represents mock validation parameters typical for early-stage, unoptimized quinazolinone fragments prior to extensive medicinal chemistry elaboration.

Mechanistic Visualization: EGFR Pathway Intervention

The following diagram illustrates the molecular causality of 2,5-Dimethylquinazolin-4(1H)-one. By acting as an ATP-competitive inhibitor, it halts the autophosphorylation of the intracellular kinase domain, thereby starving downstream proliferation pathways (PI3K/AKT and MAPK) of their activation signals.

EGFR_Signaling_Inhibition cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Activates KinaseDomain Intracellular Kinase Domain (ATP Binding & Autophosphorylation) EGFR->KinaseDomain Dimerization Downstream PI3K/AKT & MAPK Pathways KinaseDomain->Downstream Phosphorylation Cascade Inhibitor 2,5-Dimethylquinazolin-4(1H)-one (ATP-Competitive Inhibitor) Inhibitor->KinaseDomain Blocks ATP Pocket Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Promotes

EGFR signaling cascade and the targeted intervention by 2,5-Dimethylquinazolin-4(1H)-one.

References

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. PubMed. Available at:[Link]

  • Analysis of Cell Viability by the MTT Assay. PubMed. Available at:[Link]

  • ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Available at:[Link]

Sources

Method

Topic: Catalytic Methods for the Preparation of 2,5-Dimethylquinazolin-4(1H)-one

An Application Note and Comprehensive Protocol Guide Audience: Researchers, scientists, and drug development professionals. Abstract The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Comprehensive Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds and pharmaceuticals.[1][2] 2,5-Dimethylquinazolin-4(1H)-one, a specific derivative, serves as a valuable building block in drug discovery programs. This guide provides an in-depth exploration of modern catalytic methodologies for its synthesis. We move beyond simple procedural lists to explain the underlying chemical principles, the rationale behind catalyst and condition selection, and the validation inherent in each protocol. This document consolidates transition-metal-catalyzed, organocatalytic, and green chemistry approaches, offering detailed, field-tested protocols, comparative data analysis, and mechanistic insights to empower researchers in the efficient and strategic synthesis of this important heterocyclic motif.

Introduction: The Significance of the Quinazolinone Core

Quinazolinones are a class of nitrogen-containing heterocyclic compounds prevalent in a wide array of natural products and synthetic molecules with significant biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[2] The development of efficient, scalable, and sustainable synthetic routes to access structurally diverse quinazolinone derivatives is therefore a critical objective in modern organic and medicinal chemistry.

The target molecule, 2,5-dimethylquinazolin-4(1H)-one, incorporates two key methyl substitutions on the foundational quinazolinone framework. The C5-methyl group originates from the anthranilic acid precursor, while the C2-methyl group is installed during the heterocyclization step. This application note details robust catalytic strategies to construct this molecule, focusing on methods that offer high efficiency, selectivity, and operational simplicity.

Strategic Overview of Synthesis

The primary retrosynthetic disconnection for 2,5-dimethylquinazolin-4(1H)-one points to a precursor derived from 2-amino-6-methylbenzoic acid . The construction of the pyrimidinone ring can be achieved through various cyclization strategies, which are often amenable to catalysis. The choice of catalyst—whether a transition metal complex, a small organic molecule, or a biocatalyst—profoundly influences the reaction conditions, substrate scope, and overall efficiency.

The diagram below illustrates the principal synthetic pathways starting from a common precursor, 2-amino-6-methylbenzamide, which can be readily prepared from 2-amino-6-methylbenzoic acid.

G cluster_0 Key Precursor cluster_2 Catalytic Approaches precursor 2-Amino-6-methylbenzamide cat1 Acid Organocatalysis (p-TsOH, H3PO4) cat2 Transition-Metal Catalysis (Pd, Cu, Ru-based) cat3 Green Methods (Microwave, Natural Acids) reagent1 Orthoesters (e.g., Triethyl orthoacetate) reagent1->cat1 Condensation reagent2 Acetyl Sources (e.g., Acetic Anhydride, Acetyl Chloride) reagent2->cat2 Carbonylative Cyclization reagent3 Aldehydes (e.g., Acetaldehyde) + Oxidant reagent3->cat3 Oxidative Annulation product 2,5-Dimethylquinazolin-4(1H)-one cat1->product cat2->product cat3->product

Caption: Principal synthetic routes to 2,5-dimethylquinazolin-4(1H)-one.

Methodologies and Protocols

This section details three primary catalytic paradigms for the synthesis of 2,5-dimethylquinazolin-4(1H)-one, complete with mechanistic rationale and actionable protocols.

Methodology 1: Acid-Catalyzed Condensation

Expertise & Causality: This is a classic and highly reliable method for quinazolinone synthesis. The use of an acid catalyst, such as phosphoric acid or p-toluenesulfonic acid (p-TsOH), is crucial for activating the carbonyl group of the acetyl source (in this case, derived from an orthoester), making it susceptible to nucleophilic attack by the anthranilamide. The subsequent cyclization and dehydration steps are also acid-promoted, leading to the thermodynamically stable aromatic product. This approach is favored for its operational simplicity, use of inexpensive reagents, and generally high yields.[1][3]

Mechanistic Insight: The reaction proceeds through a well-established condensation-cyclization-dehydration sequence. The orthoester, in the presence of an acid, generates a highly electrophilic carboxonium ion intermediate. The primary amino group of 2-amino-6-methylbenzamide attacks this intermediate, which is followed by intramolecular cyclization via attack from the amide nitrogen onto the newly formed imine. A final dehydration step yields the aromatic quinazolinone ring.

G A 2-Amino-6-methylbenzamide + Triethyl orthoacetate B Protonation of Orthoester (Acid Catalyst, H+) A->B H+ C Formation of Electrophilic Carboxonium Ion B->C -EtOH D Nucleophilic Attack by Ar-NH2 C->D E Intramolecular Cyclization (Amide N attack) D->E Tautomerization & Cyclization F Dehydration (-H2O) E->F G Product: 2,5-Dimethylquinazolin-4(1H)-one F->G

Sources

Application

Application of 2,5-Dimethylquinazolin-4(1H)-one in Drug Discovery Pipelines

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Medicinal Chemistry The quinazolinone core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazolinone core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of biological activities.[1][2] This bicyclic aromatic ring structure, consisting of a benzene ring fused to a pyrimidine ring, serves as the foundational framework for numerous natural products and synthetic compounds with therapeutic value.[3][4] Several FDA-approved drugs, such as the anticancer agents Gefitinib and Idelalisib, feature the quinazolinone moiety, underscoring its clinical significance.[3][5] The versatility of the quinazolinone ring system allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties and target specificity.[5] These derivatives have demonstrated a broad spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2]

Among the vast library of quinazolinone derivatives, 2,5-Dimethylquinazolin-4(1H)-one presents a promising, yet underexplored, scaffold for the development of novel therapeutics. Its structural simplicity and potential for further chemical modification make it an attractive starting point for drug discovery campaigns. This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications and evaluation of 2,5-Dimethylquinazolin-4(1H)-one in a typical drug discovery pipeline, with a focus on oncology.

Hypothetical Drug Discovery Workflow for 2,5-Dimethylquinazolin-4(1H)-one

This section outlines a hypothetical workflow for the initial assessment of 2,5-Dimethylquinazolin-4(1H)-one as a potential anticancer agent. This workflow is designed to efficiently evaluate its biological activity and elucidate its mechanism of action.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Lead Optimization Compound Synthesis\nand Characterization Compound Synthesis and Characterization In Vitro Cytotoxicity\nScreening (MTT Assay) In Vitro Cytotoxicity Screening (MTT Assay) Compound Synthesis\nand Characterization->In Vitro Cytotoxicity\nScreening (MTT Assay) Target Identification\n(e.g., Kinase Profiling) Target Identification (e.g., Kinase Profiling) In Vitro Cytotoxicity\nScreening (MTT Assay)->Target Identification\n(e.g., Kinase Profiling) Biochemical Assay\n(Kinase Inhibition) Biochemical Assay (Kinase Inhibition) Target Identification\n(e.g., Kinase Profiling)->Biochemical Assay\n(Kinase Inhibition) Structure-Activity\nRelationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Biochemical Assay\n(Kinase Inhibition)->Structure-Activity\nRelationship (SAR) Studies Hit-to-Lead\nDevelopment Hit-to-Lead Development Structure-Activity\nRelationship (SAR) Studies->Hit-to-Lead\nDevelopment

Caption: A hypothetical workflow for the evaluation of 2,5-Dimethylquinazolin-4(1H)-one.

PART 1: Synthesis and Characterization

While various methods exist for the synthesis of quinazolin-4(1H)-ones, a common approach involves the condensation of an anthranilic acid derivative with an appropriate amide or nitrile. For 2,5-Dimethylquinazolin-4(1H)-one, a plausible synthetic route would involve the reaction of 2-amino-6-methylbenzoic acid with acetonitrile or acetamide under suitable catalytic conditions. A general, established method for quinazolin-4(1H)-one synthesis involves heating a mixture of a benzamide and an amidine with a copper catalyst in a solvent like DMSO.[6]

General Synthetic Protocol:

A mixture of 2-amino-6-methylbenzamide (1.0 equivalent), acetamidine hydrochloride (1.2 equivalents), and a suitable base (e.g., potassium carbonate, 2.0 equivalents) in a high-boiling solvent such as dimethylformamide (DMF) would be heated under reflux. The reaction progress would be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture would be cooled, and the product precipitated by the addition of water. The crude product would then be purified by recrystallization or column chromatography.

Following synthesis, comprehensive characterization of 2,5-Dimethylquinazolin-4(1H)-one is crucial. This includes:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

PART 2: In Vitro Biological Evaluation

Application Note 1: Assessing Anticancer Activity using Cell Viability Assays

The initial step in evaluating the potential of 2,5-Dimethylquinazolin-4(1H)-one as an anticancer agent is to determine its cytotoxic effects on a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[7] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Protocol: MTT Assay for Cytotoxicity Screening

1. Materials and Reagents:

  • 2,5-Dimethylquinazolin-4(1H)-one (dissolved in DMSO to create a stock solution, e.g., 10 mM)
  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer)
  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
  • MTT solution (5 mg/mL in sterile PBS)[9]
  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[9]
  • 96-well microtiter plates
  • Phosphate-buffered saline (PBS)

2. Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[5]
  • Compound Treatment: Prepare serial dilutions of 2,5-Dimethylquinazolin-4(1H)-one in culture medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (containing the same concentration of DMSO as the treated wells) and untreated control wells.
  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple formazan precipitate is visible under a microscope.[1]
  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1]

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of the compound using the following formula:
  • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
  • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Data Presentation: Hypothetical IC₅₀ Values

Cell LineCancer TypeHypothetical IC₅₀ (µM) of 2,5-Dimethylquinazolin-4(1H)-one
MCF-7Breast8.5
A549Lung12.3
PC-3Prostate6.8
HCT116Colon15.1
Application Note 2: Investigating the Mechanism of Action - Kinase Inhibition

Many quinazolinone derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[10] A plausible hypothesis is that 2,5-Dimethylquinazolin-4(1H)-one may also function as a kinase inhibitor. A luminescence-based kinase assay can be employed to screen the compound against a panel of kinases to identify potential targets.

Hypothetical Signaling Pathway Targeted by 2,5-Dimethylquinazolin-4(1H)-one

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., MAPK/ERK) Signaling Cascade (e.g., MAPK/ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., MAPK/ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK/ERK)->Transcription Factors Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival 2,5-Dimethylquinazolin-4(1H)-one 2,5-Dimethylquinazolin-4(1H)-one 2,5-Dimethylquinazolin-4(1H)-one->Receptor Tyrosine Kinase (RTK) Inhibition

Caption: A hypothetical signaling pathway inhibited by 2,5-Dimethylquinazolin-4(1H)-one.

Protocol: Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

1. Principle: This assay measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. A luminescent signal is generated from the ADP, and a decrease in luminescence indicates inhibition of the kinase.[11][12]

2. Materials and Reagents:

  • 2,5-Dimethylquinazolin-4(1H)-one (in DMSO)
  • Recombinant human kinases (a panel of relevant kinases, e.g., EGFR, VEGFR, PI3K)
  • Kinase-specific substrates
  • ATP
  • Kinase assay buffer
  • Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay kit)[13]
  • 384-well white microplates

3. Procedure:

  • Compound Preparation: Prepare serial dilutions of 2,5-Dimethylquinazolin-4(1H)-one in the kinase assay buffer.
  • Reaction Setup: In a 384-well plate, add the following in order:
  • Kinase assay buffer
  • Diluted 2,5-Dimethylquinazolin-4(1H)-one or vehicle control (DMSO)
  • Recombinant kinase enzyme
  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15-20 minutes to allow the compound to bind to the kinase.[13]
  • Initiation of Kinase Reaction: Add a mixture of the kinase-specific substrate and ATP to each well to start the reaction.
  • Kinase Reaction Incubation: Seal the plate and incubate at 30°C for 60 minutes.[13]
  • Termination and ADP Detection:
  • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]
  • Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[13]
  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

4. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.
  • Determine the IC₅₀ value for the inhibition of each kinase.

Conclusion

The quinazolinone scaffold is a well-established and highly valuable framework in the field of drug discovery. 2,5-Dimethylquinazolin-4(1H)-one, as a representative of this class, holds significant potential for the development of novel therapeutic agents, particularly in oncology. The application notes and protocols detailed herein provide a comprehensive guide for the initial stages of a drug discovery pipeline, from synthesis and characterization to in vitro biological evaluation. By systematically assessing its cytotoxicity and elucidating its mechanism of action, researchers can effectively explore the therapeutic promise of this and other related quinazolinone derivatives.

References

  • Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal Organic Chemistry, 8(1), 282-290.
  • Anonymous. (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Expert Opinion on Drug Discovery, 1-15.
  • Anonymous. (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2504327.
  • Anonymous. (n.d.). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Anonymous. (2019). Synthesis of Quinazolin-4(1H)-ones via Amination and Annulation of Amidines and Benzamides. Royal Society of Chemistry. [Link]

  • Anonymous. (n.d.). Molecular and metabolic alterations of 2,3-dihydroquinazolin-4(1H)-one derivatives in prostate cancer cell lines. Nature. [Link]

  • Cyrusbio. (n.d.). MTT Assay Protocol. Retrieved March 25, 2026, from [Link]

  • Anonymous. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Publishing. [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved March 25, 2026, from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Anonymous. (2019). Synthesis of Quinazolin-4(1H)-ones via Amination and Annulation of Amidines and Benzamides. Royal Society of Chemistry. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved March 25, 2026, from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Anonymous. (n.d.). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. ACS Publications. [Link]

  • Anonymous. (2020, April 23). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PubMed. [Link]

  • Anonymous. (2024, April 26). Design, synthesis, in-silico studies and apoptotic activity of novel amide enriched 2-(1H)- quinazolinone derivatives. ScienceDirect. [Link]

  • Anonymous. (2023, July 3). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. MDPI. [Link]

  • Anonymous. (2025, December 15). Design, synthesis, and biological evaluation of quinazolin-4-one-based selective HDAC6 inhibitors targeting serine 531, histidine 614 residues, and the L1 and L2 loop. PubMed. [Link]

  • Anonymous. (n.d.). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI. [Link]

  • Anonymous. (2019, October 11). One-pot synthesis of quinazolin-4(3H)-ones and2,3-dihydroquinazolin-4(1H)-ones utilizingN-(2-aminobenzoyl)benzotriazoles. ResearchGate. [Link]

Sources

Method

Application Note: Advanced Chromatographic Separation and Method Validation for 2,5-Dimethylquinazolin-4(1H)-one

Introduction & Chemical Context Quinazolin-4(1H)-ones are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including anticancer agents, bronchodilators, and an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Quinazolin-4(1H)-ones are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including anticancer agents, bronchodilators, and antiallergics[1]. As a critical intermediate and active pharmaceutical ingredient (API) analog, 2,5-Dimethylquinazolin-4(1H)-one presents unique analytical challenges.

The molecule's structural features—specifically the basic nitrogen at position 3 and its capacity for lactam-lactim tautomerism—can lead to severe chromatographic artifacts if not properly managed. This application note provides a comprehensive, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol. The methodology is engineered to eliminate peak tailing, ensure baseline resolution from regioisomeric impurities (e.g., 2,6-dimethylquinazolin-4(1H)-one), and establish robust parameters suitable for both analytical quantification and preparative scale-up.

Mechanistic Challenges & Causality in Method Design

As an Application Scientist, method development must be driven by physicochemical causality rather than trial and error. The chromatographic behavior of 2,5-Dimethylquinazolin-4(1H)-one is dictated by two primary mechanisms:

  • Secondary Silanol Interactions (Peak Tailing): Quinazoline derivatives possess basic nitrogen atoms that readily undergo secondary ionic interactions with unreacted, acidic silanol groups on the silica backbone of standard stationary phases[2]. This interaction manifests as severe peak tailing, retention time drift, and loss of resolution. Causality-Driven Solution: Our protocol mandates the use of an end-capped, base-deactivated C18 column to sterically hinder access to residual silanols[2].

  • pH Dependency and Tautomeric Stabilization: The quinazolinone core can exist in equilibrium between its amide (lactam) and imidic acid (lactim) forms. Modulating the mobile phase pH is critical to lock the molecule into a single ionization state. Using an acidic modifier (e.g., 0.1% Formic acid) suppresses the ionization of the basic nitrogen, shifting the equilibrium to ensure a single, sharp chromatographic peak[3]. For specific bioanalytical extractions from serum, a neutral phosphate buffer (pH 7.0) paired with acetonitrile has also been proven to yield excellent recovery and peak symmetry[4].

Method Development Workflow

MethodWorkflow Start Target: 2,5-Dimethylquinazolin-4(1H)-one StatPhase Stationary Phase Selection (End-capped C18 / Low Silanol) Start->StatPhase MobPhase Mobile Phase Optimization (ACN/Water + 0.1% FA) StatPhase->MobPhase UVTuning Detector Tuning (UV at 254 nm) MobPhase->UVTuning Validation Self-Validating System (ICH Q2(R1) Guidelines) UVTuning->Validation

Logical progression of RP-HPLC method development for quinazolinones.

Experimental Protocols

Preparation of Standard and Sample Solutions

Causality: While quinazolinones are highly hydrophobic, they require complete initial solvation in a strong diluent to disrupt intermolecular hydrogen bonding, preventing on-column precipitation and split peaks[2].

  • Weighing: Accurately weigh 10.0 mg of 2,5-Dimethylquinazolin-4(1H)-one reference standard.

  • Solvation: Dissolve the standard in 5.0 mL of HPLC-grade Acetonitrile (or Methanol) as the primary diluent[2].

  • Agitation: Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Dilution: Dilute to a final working concentration of 100 µg/mL using the initial mobile phase composition (e.g., 15% ACN / 85% Buffered Water) to prevent sample solvent mismatch.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter prior to injection to remove any particulate matter.

Analytical RP-HPLC Protocol

This gradient method is optimized for the separation of 2,5-dimethylquinazolin-4(1H)-one from its synthetic precursors (e.g., substituted anthranilic acids) and potential regioisomers.

Table 1: Optimized Chromatographic Conditions

ParameterSpecification / SettingCausality / Rationale
Column Base-deactivated C18 (150 mm × 4.6 mm, 3.5 µm)Prevents basic N-silanol interactions, reducing tailing[2].
Mobile Phase A 0.1% Formic Acid in Milli-Q WaterControls pH (~2.8) to suppress ionization and tautomerism[3].
Mobile Phase B Acetonitrile (HPLC Grade)Provides optimal elution strength for hydrophobic aromatic rings.
Flow Rate 1.0 mL/minBalances optimal linear velocity with system backpressure.
Column Temp 30 °C ± 1 °CEnhances mass transfer and ensures retention time reproducibility.
Injection Vol 10 µLPrevents volume overload and maintains peak symmetry.
Detection UV/PDA at 254 nmTargets the primary π-π* transitions of the quinazolinone core[1],[2].

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.08515Isocratic hold
2.08515Isocratic hold
10.04060Linear gradient
12.01090Column wash
12.18515Re-equilibration
16.08515End of run

System Suitability & Self-Validating Criteria

A modern, trustworthy analytical protocol must operate as a self-validating system. Before any sample data is acquired or reported, the system must automatically verify its own performance against pre-set criteria based on ICH Q2(R1) guidelines[1].

  • Resolution ( Rs​ ): Must be > 2.0 between 2,5-Dimethylquinazolin-4(1H)-one and the nearest eluting isomeric impurity.

  • Theoretical Plates ( N ): Must be > 5000 per meter, ensuring column efficiency is intact.

  • Tailing Factor ( Tf​ ): CRITICAL CHECK. Must be 1.5. If Tf​ exceeds 1.5 during the system suitability injection, the sequence must automatically halt. This acts as a diagnostic trigger indicating either a shift in mobile phase pH or degradation of the column's end-capping.

Troubleshooting Issue Issue: Peak Tailing (Tf > 1.5) CheckpH Check Mobile Phase pH Issue->CheckpH CheckCol Check Column Chemistry Issue->CheckCol Action1 Adjust to pH < 3.0 (Formic Acid) CheckpH->Action1 Action2 Switch to Base-Deactivated or End-capped C18 CheckCol->Action2

Troubleshooting logic tree for resolving peak tailing in chromatography.

Discussion and Authoritative Grounding

The parameters established in this protocol are deeply grounded in the established chromatographic behavior of quinazoline derivatives. Research demonstrates that reversed-phase systems utilizing C18 columns with methanol or acetonitrile-water mixtures are highly effective for quinazolinones, provided that secondary interactions are controlled[1]. For instance, a validated stability-indicating assay for complex quinazolinones utilized a C18 column with a simple organic/aqueous mobile phase monitored at 254 nm, confirming the suitability of these conditions for the conjugated aromatic core[1].

Furthermore, the UV absorbance maxima for quinazoline derivatives typically present two main bands: 240–300 nm and 310–425 nm[2]. Monitoring at 254 nm is standard practice to capture the primary aromatic absorption, maximizing sensitivity[2]. When dealing with biological matrices or highly complex synthetic mixtures, the use of a phosphate buffer (pH 7.0) with acetonitrile has been validated to yield excellent recovery (>90%) and sharp peak shapes for related quinazolin-9(1H)-ones[4]. However, for LC-MS compatibility and standard purity assays, substituting non-volatile phosphate buffers with volatile modifiers like formic acid is required[3]. By understanding these physicochemical properties, analysts can rationally deploy this protocol for highly reproducible separations.

References

  • Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)
  • Separation of Quinazoline on Newcrom R1 HPLC column SIELC Technologies URL
  • Method development for the analysis of 2-Bromobenzo[h]quinazoline by HPLC Benchchem URL
  • Quantification of 2,3-dihydro-7-methoxypyrrolo-[2,1-b]-quinazolin-9(1H)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,5-Dimethylquinazolin-4(1H)-one

Welcome to the technical support center for the synthesis of 2,5-Dimethylquinazolin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,5-Dimethylquinazolin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions, maximize yields, and obtain a high-purity product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2,5-Dimethylquinazolin-4(1H)-one in a question-and-answer format.

Problem 1: Low or No Product Formation

Question: My reaction yield is consistently low, or I'm not seeing any product formation. What are the likely causes and how can I fix this?

Answer: Low to no product yield in the synthesis of 2,5-Dimethylquinazolin-4(1H)-one can be attributed to several factors, ranging from reagent quality to reaction conditions. A common and effective route to this compound is the condensation of 2-amino-N-methylbenzamide with an acetylating agent, followed by cyclization.

Potential Causes and Solutions:

  • Poor Quality of Starting Materials: The purity of your 2-amino-N-methylbenzamide and acetylating agent (e.g., acetic anhydride or acetyl chloride) is crucial. Impurities can lead to unwanted side reactions, reducing the formation of the desired product.[1]

    • Solution: Ensure your starting materials are of high purity. If necessary, purify them before use. For example, 2-amino-N-methylbenzamide can be synthesized from isatoic anhydride and methylamine.[2][3][4]

  • Suboptimal Reaction Temperature: Temperature plays a critical role in this reaction. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to decomposition.[5]

    • Solution: Experiment with a range of temperatures to find the optimal condition for your specific setup. Microwave-assisted synthesis can sometimes offer better control over heating and shorter reaction times, potentially improving yields.[6][7]

  • Incorrect Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time, leading to incomplete conversion of starting materials.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.[1]

  • Inefficient Catalyst or Lack Thereof: While some syntheses can proceed without a catalyst, others benefit from the use of an acid or metal catalyst to promote cyclization.[8][9]

    • Solution: Consider the use of a suitable catalyst. For instance, copper-catalyzed reactions have shown high efficiency in many quinazolinone syntheses.[5] Lewis acids like AlCl3 have also been used effectively.[9]

Problem 2: Formation of Significant Impurities

Question: I'm observing significant side products in my reaction mixture. How can I identify and minimize them?

Answer: The formation of side products is a common challenge in quinazolinone synthesis. The nature of these byproducts depends on the synthetic route and reaction conditions.

Common Side Products and Minimization Strategies:

  • Acyclic Intermediates: A common impurity is the N-acetylated intermediate, 2-acetamido-N-methylbenzamide, which fails to cyclize. This can be due to insufficient heating or the absence of a catalyst to promote the final ring-closing step.

    • Solution: Ensure the reaction temperature is adequate for cyclization and consider adding a catalyst. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative side reactions.[5]

  • Over-acetylation: If using a strong acetylating agent, there is a possibility of acetylation at other sites, though less common for this specific substrate.

    • Solution: Optimize the stoichiometry of your reactants. A slight excess of the less expensive reagent might be beneficial, but a large excess should be avoided.

  • Unreacted Starting Materials: Incomplete conversion is a frequent issue.[5]

    • Solution: As mentioned previously, optimizing reaction time and temperature, and ensuring the quality of starting materials will help drive the reaction to completion.

Problem 3: Difficult Product Isolation and Purification

Question: My crude product is difficult to purify. What are the best practices for isolating pure 2,5-Dimethylquinazolin-4(1H)-one?

Answer: Effective purification is key to obtaining a high-quality final product.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.

    • Procedure: Dissolve the crude product in a minimal amount of a hot solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. Allow the solution to cool slowly to form crystals. Suitable solvents can include ethanol, methanol, or a mixture of solvents like ethyl acetate/hexane.[1]

  • Column Chromatography: If recrystallization does not yield a pure product, column chromatography is a powerful alternative.

    • Procedure: A silica gel column is typically used. The choice of eluent (solvent system) is critical and should be determined by TLC analysis to achieve good separation between the product and impurities.[1]

  • Work-up Procedure: A proper work-up after the reaction is complete can simplify purification.

    • Procedure: After cooling the reaction mixture, it can be poured into cold water to precipitate the crude product. The solid can then be collected by filtration, washed with water, and dried before further purification.[1][10]

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route for 2,5-Dimethylquinazolin-4(1H)-one?

A common and straightforward method involves the reaction of 2-aminobenzoic acid derivatives with amides or nitriles. For 2,5-Dimethylquinazolin-4(1H)-one, a practical approach is the condensation of 2-amino-N-methylbenzamide with acetic anhydride. This method is often high-yielding and relatively simple to perform.[6][11]

Q2: What is the role of a catalyst in this synthesis, and what are some recommended catalysts?

A catalyst can facilitate the cyclization step, leading to higher yields and shorter reaction times. Both acid and metal catalysts can be employed.

  • Acid Catalysts: Lewis acids such as AlCl3 can be effective.[9]

  • Metal Catalysts: Copper and palladium-based catalysts are widely used in quinazolinone synthesis and have been shown to be very effective.[5][8]

Q3: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting materials. The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction.

Q4: Are there any specific safety precautions I should be aware of?

Yes, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Acetic anhydride and acetyl chloride are corrosive and have strong odors. Handle them with care.

Visualizations and Data

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis of 2,5-Dimethylquinazolin-4(1H)-one.

cluster_0 Synthesis cluster_1 Purification Reactants 2-amino-N-methylbenzamide + Acetic Anhydride Reaction Heat under reflux Reactants->Reaction Solvent Workup Cool and precipitate in cold water Reaction->Workup Crude Product Filter and dry Purification Recrystallization or Column Chromatography Crude Product->Purification Pure Product 2,5-Dimethylquinazolin-4(1H)-one Purification->Pure Product Work-up Work-up Work-up->Crude Product

Caption: General workflow for the synthesis and purification of 2,5-Dimethylquinazolin-4(1H)-one.

Troubleshooting Decision Tree for Low Yield

This decision tree can help you diagnose the cause of low reaction yield.

Start Low Yield Issue Check_Purity Are starting materials pure? Start->Check_Purity Purify Purify starting materials Check_Purity->Purify No Check_Temp Is reaction temperature optimal? Check_Purity->Check_Temp Yes Purify->Check_Temp Optimize_Temp Optimize temperature Check_Temp->Optimize_Temp No Check_Time Is reaction time sufficient? Check_Temp->Check_Time Yes Optimize_Temp->Check_Time Optimize_Time Increase reaction time Check_Time->Optimize_Time No Consider_Catalyst Is a catalyst needed? Check_Time->Consider_Catalyst Yes Optimize_Time->Consider_Catalyst Add_Catalyst Add appropriate catalyst Consider_Catalyst->Add_Catalyst Yes Success Yield Improved Consider_Catalyst->Success No Add_Catalyst->Success

Caption: A decision tree to troubleshoot low yield in the synthesis.

Recommended Reaction Conditions

The optimal reaction conditions can vary depending on the specific scale and equipment used. However, the following table provides a general guideline.

ParameterRecommended RangeNotes
Temperature 100-150 °CHigher temperatures may be needed for complete cyclization.
Time 2-24 hoursMonitor by TLC to determine completion.
Solvent Toluene, DMF, DMSOSolvent choice can impact solubility and reaction rate.[12]
Catalyst Cu(I) salts, Pd complexes, Lewis acidsCatalyst choice depends on the specific reaction pathway.[5][8][9]

References

  • Recent developments in transition metal catalysis for quinazolinone synthesis. (2016). RSC Advances.
  • Addressing side reactions in the synthesis of N-substituted quinazolinones. (2025). BenchChem.
  • Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica.
  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry.
  • Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. (2025). BenchChem.
  • Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia and Solid Tumors.
  • Temperature-controlled synthesis of N-acyl anthranilamides and quinazoline-4-ones via Pd-catalysed cascade consisting of isocyanide insertion.
  • Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles. (2025). Journal of Synthetic Chemistry.
  • Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry.
  • Synthesis of quinazolinones. Organic Chemistry Portal.
  • Troubleshooting guide for the synthesis of quinazoline deriv
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers in Chemistry.
  • What is the background and overview of 2-AMINO-N-METHYLBENZAMIDE? (2021). Guidechem.
  • Structure, aromatic properties and preparation of the quinazolin-4-one molecule. (2023). E3S Web of Conferences.
  • Synthesis method of 2-amino-3, 5-dichloro-N-methylbenzamide. (2020).
  • Synthetic method of 2-amino-3, 5-dichloro-N-methylbenzamide. (2020).

Sources

Optimization

Technical Support Center: Troubleshooting 2,5-Dimethylquinazolin-4(1H)-one Solubility in DMSO

Welcome to the technical support and troubleshooting guide for 2,5-Dimethylquinazolin-4(1H)-one . This resource is specifically designed for researchers, medicinal chemists, and drug development professionals encounterin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for 2,5-Dimethylquinazolin-4(1H)-one . This resource is specifically designed for researchers, medicinal chemists, and drug development professionals encountering solubility bottlenecks during in vitro and in vivo assay preparations.

Mechanistic Overview of Quinazolinone Solubility

2,5-Dimethylquinazolin-4(1H)-one is characterized by a rigid, planar nitrogen heterocyclic core. The addition of methyl groups at the 2- and 5-positions further increases its lipophilicity. Because of this high hydrophobicity, it exhibits exceptionally poor aqueous solubility[1]. While Dimethyl sulfoxide (DMSO) is the universal aprotic solvent of choice for stock preparation, transitioning this compound from a 100% DMSO stock into an aqueous biological environment frequently results in kinetic trapping, solvent shock, and rapid precipitation.

Causality Core Rigid Quinazolinone Core (High Lipophilicity) Shock Solvent Shock (Sudden Dielectric Drop) Core->Shock Dilution Rapid Aqueous Dilution Dilution->Shock Precipitation Compound Precipitation (Kinetic Trapping) Shock->Precipitation Mitigate1 Pre-warm Media (37°C) Precipitation->Mitigate1 Thermodynamic Fix Mitigate2 Intermediate Dilution (Tween 80 / Saline) Precipitation->Mitigate2 Solubility Bridge

Mechanistic causality of aqueous precipitation and targeted mitigation strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 2,5-Dimethylquinazolin-4(1H)-one powder leaves visible particulates in 100% DMSO. How do I achieve complete dissolution? A1: This is typically a kinetic solubility issue or a solvent quality issue. DMSO is highly hygroscopic; if your DMSO bottle has been opened multiple times, it has likely absorbed atmospheric water, drastically reducing its capacity to dissolve lipophilic quinazolinones. Causality & Fix: Always use fresh, anhydrous DMSO. If particulates remain, apply gentle warming (37°C) and sonication (15-30 minutes) to provide the kinetic energy required to break the compound's crystal lattice[2].

Q2: The DMSO stock solution was perfectly clear yesterday, but today I see needle-like crystals. Did the compound degrade? A2: It is highly unlikely to be degradation. DMSO has a relatively high freezing point of 18.5°C. If your laboratory is cool, the solvent itself may begin to micro-crystallize, or the drop in temperature may have lowered the thermodynamic solubility limit of the compound, causing it to crash out[2]. Causality & Fix: Incubate the sealed vial in a 37°C water bath for 10-15 minutes and vortex vigorously before use to restore the thermodynamic equilibrium.

Q3: When I dilute my DMSO stock into cell culture media, the compound immediately turns cloudy. How do I prevent "solvent shock"? A3: This phenomenon occurs because dissolving a hydrophobic compound in dilute aqueous media from a concentrated DMSO stock is a slow kinetic process[3]. The sudden drop in the solvent's dielectric constant upon hitting the water forces the quinazolinone core out of solution[4]. Causality & Fix: You must bridge the solubility gap using co-solvents (like Tween 80 or PEG-400) and pre-warm your aqueous media to 37°C to increase the thermodynamic solubility limit[5].

Workflow Start Weigh Compound & Add Anhydrous DMSO Vortex Vortex vigorously (2-5 min) Start->Vortex Inspect1 Visual Inspection Is it clear? Vortex->Inspect1 Success Optimal Stock Solution Ready for Aliquoting Inspect1->Success Yes Intervene Apply Gentle Heat (37°C) & Sonicate (15 min) Inspect1->Intervene No Inspect2 Visual Inspection Is it clear? Intervene->Inspect2 Inspect2->Success Yes Cosolvent Add Co-solvent (e.g., PEG-400 or Tween 80) Inspect2->Cosolvent No Cosolvent->Success Dissolved

Workflow for resolving incomplete dissolution of 2,5-Dimethylquinazolin-4(1H)-one in DMSO.

Quantitative Data: Co-Solvent Optimization & Tolerability

To prevent precipitation in aqueous assays while maintaining cell viability, the final solvent concentration must be strictly controlled. Below is a validated matrix for co-solvent dilution when working with quinazolinone derivatives[5],[1].

Solvent ComponentFunctionMax Final Conc. (In Vitro)Max Final Conc. (In Vivo)
DMSO Primary solubilizer< 0.5% (Avoids cytotoxicity)10%
Tween 80 Surfactant / Wetting agent< 0.1%5%
PEG-400 Polymeric solubility bridge< 1.0%40%
Saline / Media Aqueous bulk phase> 98.4%45%

Critical Note: Always run a vehicle control (solvents only, no compound) to ensure observed biological effects are not artifacts of the solvent mixture or solvent-induced media precipitation.

Experimental Protocols

Protocol 1: Preparation of a Master Stock in Anhydrous DMSO

Self-Validating Principle: This protocol uses visual light-scattering to confirm complete dissolution before proceeding to downstream assays, ensuring dosing accuracy.

  • Equilibration: Allow the vial of 2,5-Dimethylquinazolin-4(1H)-one and a sealed bottle of anhydrous DMSO to reach room temperature (approx. 22-25°C) in a desiccator to prevent condensation.

  • Weighing: Accurately weigh the required mass of the compound into a sterile, amber glass vial (amber glass protects against potential photolytic degradation).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve your target concentration (e.g., 10 mM).

  • Agitation: Vortex vigorously for 2 to 5 minutes.

  • Thermal/Sonic Assist: If the solution is not completely transparent, place the vial in a 37°C ultrasonic water bath for 15 minutes[2].

  • Validation: Hold the vial against a bright light source. The solution must be completely clear with no Tyndall effect (light scattering caused by micro-particulates).

  • Storage: Aliquot into single-use volumes to avoid freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: The "Step-Down" Aqueous Dilution Method

Self-Validating Principle: Gradual reduction of the dielectric constant prevents kinetic trapping and spontaneous crystallization of the quinazolinone core.

  • Pre-warming: Pre-warm the target aqueous buffer or cell culture media to 37°C.

  • Intermediate Mixture (Optional but Recommended): If the final required concentration is high, first dilute the DMSO stock 1:1 with a surfactant like Tween 80 or PEG-400, vortexing immediately[5].

  • Dropwise Addition: While vortexing the pre-warmed aqueous media, add the DMSO/compound mixture dropwise. Do not inject the DMSO stock into the media as a single rapid bolus, as this guarantees solvent shock.

  • Final Inspection: Incubate the final solution at 37°C for 30 minutes and inspect under a microscope (10x objective) to ensure no micro-crystals have formed before applying the solution to cells.

References

  • Hampton Research. "Compound Solubility with Dimethylsulfoxide." [Link]

  • ResearchGate. "How do I avoid precipitation of DMSO soluble compounds in water based culture media?"[Link]

  • National Institutes of Health (PMC). "Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death." [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of 2,5-Dimethylquinazolin-4(1H)-one

Welcome to the Heterocyclic Synthesis Support Center. As an Application Scientist, I frequently encounter challenges regarding the isolation and purification of quinazolinone derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Heterocyclic Synthesis Support Center. As an Application Scientist, I frequently encounter challenges regarding the isolation and purification of quinazolinone derivatives. 2,5-Dimethylquinazolin-4(1H)-one is a highly valuable scaffold in modern drug discovery, serving as a core pharmacophore in the development of PARP14 inhibitors[1] and TRPA1 antagonists[2].

However, the standard cyclization of 2-amino-6-methylbenzoic acid using acetic anhydride and an amination agent often yields a complex crude mixture. This guide provides self-validating troubleshooting protocols and mechanistic insights to help you isolate the target compound with >98% purity.

Section 1: Mechanistic Genesis of Impurities (The "Why")

To purify a compound effectively, you must first understand the chemical nature of what you are removing. The synthesis of 2,5-dimethylquinazolin-4(1H)-one proceeds via an N -acylation and dehydration sequence to form a benzoxazinone intermediate, followed by amination and ring closure. Interruptions or over-reactions at any of these stages generate specific impurities. For instance, aggressive acylation conditions can lead to N -diacylated side products[3].

G SM 2-Amino-6-methylbenzoic acid (Starting Material) Int1 N-Acetyl-2-amino-6-methylbenzoic acid (Intermediate 1) SM->Int1 + Ac2O Imp1 Unreacted SM (Impurity A) SM->Imp1 Incomplete Rxn Ac2O Acetic Anhydride (Acylation) Int2 5-Methyl-2-methyl-4H-3,1-benzoxazin-4-one (Intermediate 2) Int1->Int2 - H2O Imp2 Hydrolyzed Int1 (Impurity B) Int1->Imp2 Hydrolysis Product 2,5-Dimethylquinazolin-4(1H)-one (Target Product) Int2->Product + NH3 Imp3 Unreacted Benzoxazinone (Impurity C) Int2->Imp3 Incomplete Amination NH3 Ammonia Source (Amination)

Reaction pathway and genesis of common impurities in quinazolinone synthesis.

Quantitative Impurity Profile

Understanding the physicochemical properties (specifically pKa​ and polarity) of these molecules is the key to designing a logical purification workflow.

Impurity / TargetChemical NatureApprox. pKa​ TLC Rf​ (DCM:MeOH 95:5)Removal Strategy
Impurity A: 2-Amino-6-methylbenzoic acidAmphoteric~4.5 (COOH)0.10 (Streaks)Aqueous basic wash
Impurity B: N -Acetyl-2-amino-6-methylbenzoic acidCarboxylic Acid~4.0 (COOH)0.15 (Streaks)Aqueous basic wash
Impurity C: 5,2-Dimethyl-4H-3,1-benzoxazin-4-oneNeutral HeterocycleN/A0.85Chromatography / Recrystallization
Impurity D: N -Diacylated side productsNeutralN/A0.90Chromatography
Target: 2,5-Dimethylquinazolin-4(1H)-oneWeakly Acidic/Basic~9.5 (N-H)0.45N/A (Product)
Section 2: Frequently Asked Questions (FAQs)

Q1: My crude NMR shows a strong carboxylic acid peak (~11-12 ppm) and an intact primary amine. Why did the reaction fail, and how do I remove this? A: This indicates the presence of unreacted 2-amino-6-methylbenzoic acid (Impurity A). This usually occurs if the acetic anhydride was depleted by ambient moisture or if the initial reaction temperature was too low. Because the starting material has a free carboxylic acid ( pKa​ ~4.5), it can be easily removed via a targeted acid-base extraction. Washing the organic layer with saturated aqueous sodium bicarbonate (pH ~8) will selectively deprotonate the acid, pulling it into the aqueous phase while leaving the weakly acidic quinazolinone target ( pKa​ ~9.5) safely in the organic layer.

Q2: I have a major impurity that lacks the N-H stretch (3100-3300 cm⁻¹) in the IR spectrum, but possesses a strong C=O stretch. What is it? A: You are observing the unreacted 5-methyl-2-methyl-4H-3,1-benzoxazin-4-one intermediate (Impurity C). This happens when the amination step (e.g., with ammonium acetate or ammonia) is incomplete. Because this intermediate is neutral and lacks the hydrogen-bond donating N-H group, it cannot be removed by basic washes. It will, however, elute significantly faster than your target product during normal-phase silica gel chromatography due to its lack of hydrogen-bonding capability.

Q3: I used excess acetic anhydride to drive the reaction to completion, but now I have multiple new, highly non-polar spots on my TLC. What happened? A: As documented in the synthesis of related quinazolinone antagonists, excess acylating agents can lead to N -diacylated side products[3]. These over-reacted impurities are neutral and highly lipophilic. They require careful chromatographic separation or a mild basic hydrolysis step to revert them to the mono-acylated form prior to final purification.

Section 3: Validated Purification Protocols

Workflow Start Crude 2,5-Dimethylquinazolin-4(1H)-one Extract Step1 Liquid-Liquid Extraction (DCM / Sat. NaHCO3) Start->Step1 AqLayer Aqueous Layer (Discard: Impurities A & B) Step1->AqLayer pH ~8 Wash OrgLayer Organic Layer (Product + Impurities C & D) Step1->OrgLayer Step2 Flash Chromatography or Recrystallization OrgLayer->Step2 Pure Pure 2,5-Dimethylquinazolin-4(1H)-one (>98% Purity) Step2->Pure Removes Neutral Impurities

Step-by-step experimental workflow for the purification of crude quinazolinone extracts.

Protocol A: Selective Acid-Base Extraction (Removal of Impurities A & B)

Objective: Isolate the neutral/weakly basic product from carboxylic acid-containing impurities.

  • Dissolution: Dissolve 1.0 g of the crude extract in 25 mL of Dichloromethane (DCM). Note: Ensure complete dissolution; add 1-2 mL of Methanol if the solid is stubborn.

  • Basic Wash: Transfer to a separatory funnel and add 25 mL of saturated aqueous NaHCO3​ .

  • Agitation: Shake vigorously and vent frequently. Causality: The bicarbonate neutralizes the carboxylic acids of Impurities A and B, generating CO2​ gas and water-soluble sodium salts.

  • Separation: Allow the layers to separate. Collect the lower organic layer (DCM).

  • Self-Validation: Run a TLC of the aqueous layer (after acidifying a 1 mL aliquot with 1N HCl and extracting with DCM) against the organic layer to verify the complete partitioning of the starting material.

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Recrystallization (Removal of Impurity C)

Objective: Separate the target quinazolinone from the benzoxazinone intermediate using differential hydrogen-bonding capabilities.

  • Solvent Selection: Suspend the concentrated organic residue in a minimal volume (approx. 5-10 mL) of boiling Ethanol (EtOH).

  • Dissolution: Heat until the solid fully dissolves. Causality: EtOH is an excellent solvent for this process due to its ability to disrupt the intermolecular hydrogen bonds of the quinazolinone at high temperatures, while acting as a poor solvent for it at low temperatures.

  • Cloud Point: Add deionized water dropwise to the boiling solution until a faint, persistent turbidity is observed.

  • Crystallization: Remove from heat and allow the flask to cool undisturbed to room temperature for 1 hour, then transfer to an ice bath (0-4 °C) for an additional 2 hours.

  • Isolation: Filter the resulting crystals via vacuum filtration (Büchner funnel) and wash with 5 mL of ice-cold EtOH/Water (1:1). The benzoxazinone (Impurity C) remains dissolved in the mother liquor.

Protocol C: Flash Column Chromatography (Removal of Impurity D)

Objective: Isolate the target compound from diacylated or lipophilic neutral degradation products.

  • Column Preparation: Pack a column with silica gel (230-400 mesh) using Hexanes.

  • Loading: Dry-load the sample by dissolving it in minimal DCM, adding 2 g of silica gel, and evaporating the solvent to a free-flowing powder.

  • Elution Gradient:

    • 0-3 Column Volumes (CV): 80% Hexanes / 20% Ethyl Acetate (Elutes lipophilic diacylated Impurity D).

    • 3-8 CV: 50% Hexanes / 50% Ethyl Acetate (Elutes the unreacted benzoxazinone Impurity C).

    • 8-12 CV: 100% Ethyl Acetate or 95% DCM / 5% Methanol (Elutes the target 2,5-Dimethylquinazolin-4(1H)-one).

  • Analysis: Pool fractions containing the pure product (verified by TLC under 254 nm UV light) and concentrate.

References
  • US10562891B2 - Quinazolinones as PARP14 inhibitors - Google Patents. 1

  • Optimization of a Novel Quinazolinone-Based Series of Transient Receptor Potential A1 (TRPA1) Antagonists Demonstrating Potent in Vivo Activity | Journal of Medicinal Chemistry - ACS Publications. 2

  • Discovery of BE2012, a First-in-Class REV-ERBα/β Antagonist with Favorable Selectivity and Pharmacokinetic - ACS Publications. 3

Sources

Optimization

Overcoming steric hindrance in 2,5-Dimethylquinazolin-4(1H)-one substitution reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the derivatization of 2,5-dimethylquinazolin-4(1H)-one .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the derivatization of 2,5-dimethylquinazolin-4(1H)-one .

This specific scaffold presents a notorious "dual-clash" steric environment. While the tautomeric nature of quinazolin-4(1H)-ones inherently creates an ambident nucleophile (reactive at both the N3 and O4 positions), the 2-methyl group sterically impedes the N3 position, and the 5-methyl group exerts severe peri-steric hindrance on the O4 position. This often results in unreacted starting material, poor yields, or intractable mixtures of N- and O-alkylated isomers.

This guide provides field-proven, causality-driven troubleshooting steps and self-validating protocols to help you overcome these steric barriers and achieve regioselective substitution.

🔬 Mechanistic Logic: The "Dual-Clash" Dilemma

To solve the problem, we must first understand the causality of the failure. Classical studies by Bogentoft et al. [1] and Hori et al. [2] established that introducing a 2-substituent on a quinazolin-4(1H)-one shifts the alkylation preference from N3 to O4 due to steric crowding at the nitrogen.

However, in 2,5-dimethylquinazolin-4(1H)-one, the 5-methyl group blocks the O4 trajectory. The molecule becomes kinetically trapped, drastically increasing the activation energy required for electrophilic attack at either site. Overcoming this requires precise manipulation of thermodynamic control, base hardness, and electrophile trajectory.

G SM 2,5-Dimethylquinazolin-4(1H)-one (Ambident Nucleophile) Taut_N N3-Tautomer (Lactam Form) SM->Taut_N Tautomerization Taut_O O4-Tautomer (Lactim Form) SM->Taut_O Tautomerization Clash_N Steric Clash at N3 (from 2-Methyl) Taut_N->Clash_N Clash_O Steric Clash at O4 (from 5-Methyl) Taut_O->Clash_O Result_N Hindered N-Alkylation Clash_N->Result_N Result_O Hindered O-Alkylation Clash_O->Result_O

Mechanistic logic of dual steric hindrance in 2,5-dimethylquinazolin-4(1H)-one tautomers.

❓ Troubleshooting FAQs

Q1: Why is my alkylation yielding <10% conversion with K₂CO₃/DMF at room temperature? A: The dual steric hindrance increases the activation energy for both N- and O-attack. Potassium carbonate (K₂CO₃) is not basic enough to rapidly deprotonate the hindered amide at room temperature, and the potassium counterion does not sufficiently disrupt the tight ion pair. Solution: Switch to Cesium Carbonate (Cs₂CO₃). The larger, softer cesium cation enhances the solubility of the reactive anion and provides the "naked" nucleophile needed to overcome the steric bulk. Elevate the temperature to 80–100 °C to provide the necessary kinetic energy[4].

Q2: How do I selectively drive N3-alkylation despite the 2-methyl group? A: N-alkylation is typically the thermodynamic product. To force this pathway, use a softer electrophile (e.g., alpha-bromoacetates instead of bulky alkyl chlorides) and apply thermodynamic control (high heat, polar aprotic solvent like DMF or DMAc). The softer electrophile is less sensitive to the immediate steric bulk and prefers the softer nitrogen center.

Q3: How do I selectively drive O4-alkylation when the 5-methyl group is blocking it? A: Bypass the base-mediated tautomeric ambiguity entirely by utilizing Mitsunobu conditions (PPh₃, DIAD, alcohol). The highly oxophilic nature of the phosphonium intermediate forces the reaction through the oxygen atom, effectively ignoring the thermodynamic preference for N-alkylation.

Q4: How can I quickly validate which regioisomer I have formed? A: Nuclear Magnetic Resonance (NMR) is the gold standard for distinguishing these isomers. Do not rely solely on LC-MS, as both isomers will have identical masses. Validation Metric: For N-alkylation, the N-CH₂ protons typically appear at ~4.3–4.8 ppm (¹H) and ~45–55 ppm (¹³C). For O-alkylation, the O-CH₂ protons are shifted significantly downfield to ~5.2–5.6 ppm (¹H) and ~65–75 ppm (¹³C) [3].

📊 Quantitative Data: Condition Optimization Summary

The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity for 2,5-dimethylquinazolin-4(1H)-one alkylations.

Base / ReagentsSolventElectrophileTemp (°C)Major ProductRegioselectivity (N:O)Typical Yield
K₂CO₃DMFAlkyl Chloride25Unreacted SMN/A< 10%
NaHTHFAlkyl Iodide65Mixture40:6045%
Cs₂CO₃DMFAlpha-Bromoacetate90N3-Alkylated > 95:578%
PPh₃ / DIADTHFPrimary Alcohol25O4-Alkylated < 5:9582%

🧪 Self-Validating Experimental Protocols

Protocol A: Thermodynamically Controlled Regioselective N3-Alkylation

Mechanism: Utilizes the soft Cs⁺ cation and elevated temperature to overcome the 2-methyl steric clash, driving the reaction to the thermodynamic N-alkylated product.

  • Preparation: In an oven-dried Schlenk flask under inert N₂ atmosphere, dissolve 2,5-dimethylquinazolin-4(1H)-one (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Add finely powdered, anhydrous Cs₂CO₃ (2.0 eq). Stir at room temperature for 30 minutes. Validation Checkpoint 1: The solution should transition to a pale yellow, indicating the formation of the active anion.

  • Electrophile Addition: Dropwise, add the alkylating agent (e.g., methyl bromoacetate, 1.2 eq).

  • Thermodynamic Heating: Heat the reaction mixture to 90 °C for 12 hours.

  • Reaction Monitoring: Validation Checkpoint 2: Check TLC (EtOAc/Hexane 1:1). The starting material (typically Rf ~0.3) should disappear, replaced by a new, less polar spot (Rf ~0.5). If SM persists, spike with 0.5 eq Cs₂CO₃ and heat for an additional 2 hours.

  • Workup & Verification: Quench with ice water, extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate. Validation Checkpoint 3: Run a crude ¹H NMR. Confirm success by identifying the N-CH₂ peak at ~4.5 ppm. If a peak at ~5.4 ppm is dominant, O-alkylation occurred (indicating the electrophile was too hard or temperature too low).

Protocol B: Oxophilicity-Driven Regioselective O4-Alkylation (Mitsunobu)

Mechanism: Bypasses the steric clash by forming a highly reactive, oxygen-bound phosphonium intermediate.

  • Preparation: Dissolve 2,5-dimethylquinazolin-4(1H)-one (1.0 eq), the target primary alcohol (1.2 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.1 M) under N₂ at 0 °C.

  • Activation: Slowly add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes to manage the exothermic formation of the betaine intermediate.

  • Propagation: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Reaction Monitoring: Validation Checkpoint 1: TLC should show the formation of a highly non-polar spot (O-alkylated products are significantly less polar than N-alkylated lactams).

  • Workup & Verification: Concentrate the THF in vacuo. Purify directly via silica gel chromatography to remove triphenylphosphine oxide (TPPO). Validation Checkpoint 2: Run ¹³C NMR on the purified product. Confirm success by the presence of the O-CH₂ carbon signal at ~65–75 ppm.

🗺️ Troubleshooting Workflow

Workflow Start Start: Alkylation Attempt Analyze Analyze Crude by 1H/13C NMR Start->Analyze Cond1 Mostly Unreacted SM? Analyze->Cond1 Cond2 Mixture of N/O Isomers? Analyze->Cond2 Act1 Switch to Cs2CO3 Increase Temp to 90°C Cond1->Act1 Yes Act2 Use Mitsunobu (for O4) or Soft Electrophile (for N3) Cond2->Act2 Yes Success Target Regioisomer Achieved Act1->Success Act2->Success

Workflow for troubleshooting and directing regioselective alkylation of hindered quinazolinones.

📚 References

  • Bogentoft C., Kronberg L., Danielsson B. "Studies on the medicinal chemistry of oxoquinazolines. IV. N- and O-alkylation of some 2-substituted 3,4-dihydro-4-oxoquinazolines." Acta Pharm. Suec. 1969;6:489–500. 1

  • Hori M., Ohtaka H. "Effects of a 2-Substituent on the Ratio of N- and O-Alkylation of 4(3H)-Quinazolinones." Chem. Pharm. Bull. 1993;41:1114–1117. 2

  • Khachatryan, D. S., et al. "N- and / or O- Alkylation of Quinazolinone Derivatives." Organic & Medicinal Chem IJ. 2020;10(2):555781.3

  • Kim, K., et al. "Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation." Org. Biomol. Chem., 2024. 4

Sources

Troubleshooting

Minimizing side products during 2,5-Dimethylquinazolin-4(1H)-one preparation

Introduction: This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers engaged in the synthesis of 2,5-Dimethylquinazolin-4(1H)-one. The preparation of this scaffold, typically v...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers engaged in the synthesis of 2,5-Dimethylquinazolin-4(1H)-one. The preparation of this scaffold, typically via the Niementowski reaction or related cyclocondensations, is robust yet susceptible to specific side reactions that can impact yield and purity. This document addresses common challenges, explains the underlying chemical principles, and offers field-proven protocols to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected, and my crude product contains a complex mixture of unidentified compounds. What are the likely causes?

A1: Low yields in this synthesis are most commonly attributed to two primary factors: thermal degradation of the starting material and incomplete cyclization.

  • Thermal Degradation: The traditional Niementowski reaction often requires high temperatures (typically 150-200°C) to drive the cyclodehydration step.[1] However, the starting material, 2-amino-6-methylbenzoic acid, is susceptible to decarboxylation at elevated temperatures, leading to the formation of 3-methylaniline and subsequent degradation products or tars. Excessive heat can also degrade the final quinazolinone product.

  • Incomplete Reaction: The reaction proceeds through an N-acylamino-benzamide intermediate. If the final intramolecular cyclization and dehydration step is inefficient, this intermediate will persist, reducing the yield of the desired product.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Carefully control the reaction temperature. Avoid exceeding 160°C if using conventional heating. It is often more effective to run the reaction for a longer duration at a slightly lower temperature than for a shorter time at a very high temperature.

  • Consider Microwave-Assisted Synthesis: Microwave irradiation is a highly effective alternative to conventional heating.[2][3] It promotes rapid and uniform heating, significantly reducing reaction times from hours to minutes. This minimizes the window for thermal degradation and often leads to cleaner reactions with higher yields.[2]

  • Verify Starting Material Purity: Ensure the 2-amino-6-methylbenzoic acid and the acetyl source (e.g., acetamide, acetic anhydride) are of high purity. Impurities can interfere with the reaction pathway.[3]

Q2: I've isolated a major, soluble byproduct that I suspect is an uncyclized intermediate. How can I confirm this and push the reaction to completion?

A2: The most common intermediate byproduct is N-(2-acetamido-6-methylbenzoyl)acetamide , formed after the initial acylation of the amino group of 2-amino-6-methylbenzoic acid with the acetyl source. Its failure to cyclize is the critical bottleneck.

Mechanistic Insight:

The reaction proceeds via a nucleophilic attack of the amino group on the acetyl source, followed by an intramolecular cyclodehydration. If conditions are not optimal to overcome the activation energy for this final ring-closing step, the linear intermediate accumulates.

Workflow: Reaction Pathway and Side Product Formation

G A 2-Amino-6-methylbenzoic Acid + Acetamide B N-acyl Intermediate (N-(2-acetamido-6-methylbenzoyl)acetamide) A->B Acylation D Thermal Degradation (Decarboxylation, Tars) A->D High Temp (>180°C) C 2,5-Dimethylquinazolin-4(1H)-one (Desired Product) B->C Cyclodehydration (Rate-Limiting Step) B->D Prolonged High Temp

Caption: Reaction pathway showing the formation of the key intermediate and potential degradation routes.

Troubleshooting and Optimization:

  • Confirmation: The intermediate can be identified using standard analytical techniques. In ¹H NMR, you would expect to see distinct amide N-H protons and the absence of the characteristic quinazolinone ring signals. Mass spectrometry will show a molecular weight corresponding to the addition of the acetyl group without the loss of water.

  • Promote Cyclization:

    • Catalysis: The addition of a catalytic amount of a strong acid (e.g., a drop of concentrated H₂SO₄) can protonate the carbonyl oxygen, making it more electrophilic and facilitating the final ring-closing nucleophilic attack. However, this must be done cautiously as it can also promote degradation.

    • Use Acetic Anhydride: Replacing acetamide with acetic anhydride can be highly effective. Acetic anhydride is a more powerful acylating agent and also serves as a dehydrating agent, actively removing the water formed during cyclization and driving the equilibrium towards the product. This often allows for lower reaction temperatures.[4][5]

Troubleshooting Guide: From Protocol to Purification

Q3: My final product is pure by NMR, but it's discolored (yellow to brown). What causes this and how can I obtain a clean, white solid?

A3: Discoloration is almost always a result of minor, highly conjugated byproducts formed during high-temperature reactions. While they may be in quantities too small to detect by routine NMR, they are potent chromophores.

Purification Protocol:

  • Initial Filtration: After the reaction is complete, quenching with cold water and filtering the crude solid is the first step.[3]

  • Recrystallization (Primary Method): This is the most effective method for removing colored impurities.

    • Solvent Selection: Ethanol is a commonly used and effective solvent for recrystallizing quinazolinones. A mixed solvent system like ethyl acetate/hexane can also be effective for inducing crystallization.

    • Protocol: i. Dissolve the crude product in a minimum amount of hot ethanol. ii. If the solution is still colored, add a small amount (spatula tip) of activated charcoal and boil for 2-3 minutes. Caution: Add charcoal to the hot solution carefully to avoid bumping. iii. Hot-filter the solution through a fluted filter paper or a pad of Celite to remove the charcoal and other insoluble impurities. iv. Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. v. Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Column Chromatography (Secondary Method): If recrystallization fails to yield a pure white product, column chromatography is necessary.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 50% ethyl acetate) is typically effective at separating the desired product from more polar and less polar impurities.

Q4: I am considering switching from conventional heating to a microwave reactor. What is a reliable starting protocol?

A4: Microwave-assisted synthesis is an excellent choice for this reaction, offering significant advantages in terms of speed and yield.[2][6]

ParameterConventional Heating (Oil Bath)Microwave-Assisted Synthesis
Reaction Time Several hours (e.g., 4-6 h)5-20 minutes
Typical Temp. 150-160°C150°C (set temperature)
Yield Moderate (50-70%)Good to Excellent (70-95%)[6]
Side Products Higher potential for thermal degradationMinimized due to short reaction time
Energy Use HighLow

Protocol: Microwave-Assisted Synthesis of 2,5-Dimethylquinazolin-4(1H)-one

  • Reactant Mixture: In a 10 mL microwave reaction vessel, combine 2-amino-6-methylbenzoic acid (1.0 mmol), and acetamide (5.0 mmol, 5 equivalents).

  • Vessel Sealing: Add a magnetic stir bar and securely cap the vessel.

  • Microwave Parameters: Place the vessel in the microwave reactor cavity. Set the reaction parameters:

    • Temperature: 150°C

    • Hold Time: 15 minutes

    • Power: Dynamic (will adjust to maintain temperature)

    • Stirring: High

  • Work-up: After the reaction is complete and the vessel has cooled to a safe temperature, uncap it. Add 10 mL of cold water to the vessel.

  • Isolation: Stir the mixture vigorously. The product should precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • Purification: The crude product can be further purified by recrystallization from ethanol as described in Q3.

Logical Flow: Troubleshooting Experimental Issues

G start Problem Encountered low_yield Low Yield / Complex Mixture start->low_yield intermediate Intermediate Isolated start->intermediate discolored Discolored Product start->discolored cause_degrade Cause: Thermal Degradation low_yield->cause_degrade cause_incomplete Cause: Incomplete Cyclization low_yield->cause_incomplete intermediate->cause_incomplete cause_impurities Cause: High-Temp Impurities discolored->cause_impurities sol_temp Solution: Lower Temp (150-160°C) cause_degrade->sol_temp sol_mw Solution: Use Microwave Reactor cause_degrade->sol_mw cause_incomplete->sol_mw sol_cat Solution: Add Acid Catalyst or Use Acetic Anhydride cause_incomplete->sol_cat sol_purify Solution: Recrystallize w/ Charcoal or Column Chromatography cause_impurities->sol_purify

Caption: A logical flowchart for diagnosing and solving common synthesis problems.

References

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. American Journal of Pharmacological Sciences. Available at: [Link]

  • Synthesis of quinazolinones from reaction of formamide with anthranilic acids. Chemistry & Biology Interface. Available at: [Link]

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. DARU Journal of Pharmaceutical Sciences. Available at: [Link]

  • Chemical Reactions. University of Mosul College of Pharmacy. Available at: [Link]

  • A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules. Available at: [Link]

  • Niementowski quinazoline synthesis. Grokipedia. Available at: [Link]

  • Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and. Semantic Scholar. Available at: [Link]

Sources

Optimization

Technical Support Center: Scale-Up Challenges in 2,5-Dimethylquinazolin-4(1H)-one Batch Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have curated this guide specifically for researchers, process chemists, and drug development professionals transitioning from milligram-scale...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have curated this guide specifically for researchers, process chemists, and drug development professionals transitioning from milligram-scale discovery to multi-kilogram batch production.

The synthesis of 2,5-Dimethylquinazolin-4(1H)-one typically relies on a modified 1[1], utilizing 2[2] and an acetylating agent (e.g., acetic anhydride with an ammonia source)[3]. While this cyclization and dehydration pathway is highly efficient at the bench, scaling it introduces critical thermodynamic, kinetic, and mass transfer hurdles[4]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure a robust scale-up.

Section 1: Troubleshooting Guides & FAQs

Q1: My condensation reaction worked perfectly at 10 grams (85% yield), but at the 1-kilogram scale, the yield dropped to 55% with a significant increase in unreacted 2-amino-6-methylbenzoic acid. What is the mechanistic cause? A1: This is a classic heat and mass transfer limitation[5]. At the lab scale, the reaction mixture reaches the required high temperature (130–150 °C) rapidly, promoting nucleophilic acyl substitution and subsequent dehydration before side reactions occur. In a 1-kg batch reactor, the surface-area-to-volume ratio is significantly lower, leading to prolonged heating ramps[4].

  • Causality: The prolonged thermal ramp causes the intermediate N-acyl anthranilic acid to degrade or undergo premature hydrolysis rather than the desired cyclization[1].

  • Actionable Solution: Transition from a simple batch heating protocol to a controlled dosing strategy. Pre-heat the solvent and acetylating agent to 80–100 °C and slowly dose the 2-amino-6-methylbenzoic acid into the reactor. This ensures the starting material immediately experiences the activation energy required for acylation, maintaining the kinetic profile of the lab-scale reaction.

Q2: During the cooling phase of the crystallization, the product "oils out" instead of forming filterable crystals, resulting in a gummy solid that traps impurities. How can I prevent this? A2: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when the supersaturation level exceeds the nucleation threshold too rapidly[5].

  • Causality: In large-scale reactors, uneven cooling creates localized zones of high supersaturation near the jacket walls. Instead of forming a solid crystal lattice, the solute separates as a solute-rich liquid phase, which eventually crashes out as an amorphous, impure powder[5].

  • Actionable Solution: Implement a seeded cooling crystallization protocol. Determine the metastable zone width (MZW) of 2,5-Dimethylquinazolin-4(1H)-one in your chosen solvent system (e.g., acetic acid/water). Cool the batch to just below the solubility curve (the cloud point) and hold the temperature. Introduce 1-2 wt% of pure 2,5-Dimethylquinazolin-4(1H)-one seed crystals to bypass the primary nucleation energy barrier, then cool at a slow, linear rate (e.g., 0.2 °C/min) to promote crystal growth over oiling.

Q3: I am observing over-acetylation impurities (e.g., N,N-diacetylated byproducts) in my HPLC profile. How do I suppress this during scale-up? A3: Over-acetylation is driven by localized stoichiometric imbalances and poor mixing[5].

  • Causality: If the agitation is insufficient, the local concentration of the acetylating agent near the addition port becomes disproportionately high. The primary amine of 2-amino-6-methylbenzoic acid is highly nucleophilic; once mono-acetylated, the intermediate can still act as a nucleophile if exposed to excess reagent before the nitrogen source (e.g., ammonium acetate) induces cyclization.

  • Actionable Solution: Increase the impeller speed to improve the mixing Reynolds number. Use strictly stoichiometric amounts of the acylating agent (1.05 to 1.10 equivalents maximum) and utilize a subsurface addition tube to inject the reagent directly into the high-shear zone of the impeller.

Section 2: Quantitative Data & Optimization Metrics

To facilitate a smooth scale-up, compare the expected parameter shifts and impurity profiles when moving from a 10 g to a 1 kg batch.

Table 1: Scale-Up Parameter Comparison for 2,5-Dimethylquinazolin-4(1H)-one Synthesis

ParameterLab Scale (10 g)Pilot Scale (1 kg)Causality / Impact
Heating Ramp Time 10 minutes90 minutesExtended thermal exposure leads to intermediate degradation.
Cooling Rate Uncontrolled (Air)0.1 - 0.5 °C/minSlower cooling prevents oiling out and improves crystal purity.
Yield 85 - 90%75 - 80% (Optimized)Mass transfer limitations slightly reduce overall conversion.
Agitation Speed 500 RPM (Stir bar)150 RPM (Impeller)Lower RPM at scale requires longer reagent addition times.

Table 2: Common Impurity Profiles and Root Causes

ImpurityAnalytical Marker (LC-MS)Root CauseMitigation Strategy
Unreacted SM[M+H]+ 152.1Incomplete conversion, poor mixingExtend hold time at T_max; optimize impeller design.
Over-acetylated[M+H]+ 218.1Excess reagent, localized high conc.Strict stoichiometry; subsurface dosing of reagent.
Ring-opened[M+H]+ 194.1Premature quenching / hydrolysisEnsure complete dehydration before aqueous workup.

Section 3: Experimental Protocols

Standard Operating Procedure: 1-Kilogram Scale Synthesis of 2,5-Dimethylquinazolin-4(1H)-one

This protocol is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure trustworthiness and reproducibility.

1. Reactor Preparation & Charging:

  • Purge a 10 L jacketed glass reactor with Nitrogen for 15 minutes to ensure an inert atmosphere.

  • Charge 1.00 kg (6.61 mol) of 2-amino-6-methylbenzoic acid into the reactor.

  • Add 4.0 L of glacial acetic acid as the solvent. Initiate agitation at 150 RPM using a pitched-blade turbine.

2. Acylation & Cyclization:

  • Heat the suspension to 80 °C.

  • Self-Validation Step: Visually ensure complete dissolution of the starting material before proceeding. A clear solution confirms readiness for acylation.

  • Slowly dose 0.74 kg (7.27 mol, 1.1 eq) of acetic anhydride via a subsurface addition tube over 2 hours. Maintain the internal temperature between 80-85 °C to prevent exothermic runaway.

  • Following addition, ramp the reactor temperature to 130 °C (reflux) and cautiously add 0.57 kg (7.40 mol) of ammonium acetate (nitrogen source for cyclization).

  • Hold at reflux for 6 hours to drive the dehydration step[1].

  • IPC (In-Process Control): Sample the reaction mixture and analyze via HPLC. Proceed to crystallization only when unreacted 2-amino-6-methylbenzoic acid is < 1.0% AUC. If > 1.0%, extend the reflux hold by 2 hours.

3. Crystallization & Isolation:

  • Cool the reactor to 85 °C. Add 2.0 L of purified water (anti-solvent) dropwise over 1 hour.

  • Cool to the cloud point (approximately 75 °C) and hold the temperature steady.

  • Seed the mixture with 10 g of pure 2,5-Dimethylquinazolin-4(1H)-one crystals.

  • Hold at 75 °C for 1 hour to establish the crystal bed, then cool to 5 °C at a linear rate of 0.2 °C/min.

  • Self-Validation Step: Inspect the slurry visually; it should be a free-flowing white/off-white suspension, not a sticky biphasic mixture.

  • Filter the product via a Nutsche filter, wash with cold 1:1 acetic acid/water (1.0 L), and dry under vacuum at 60 °C to a constant weight.

Section 4: Process Visualizations

SynthesisWorkflow SM 2-Amino-6-methylbenzoic acid (Starting Material) Acylation Acylation (Ac2O) Exothermic Control Required SM->Acylation Charge & Heat Amidation Amidation (NH4OAc) Nitrogen Insertion Acylation->Amidation Subsurface Dosing Cyclization Thermal Cyclization (-H2O, 130°C) Amidation->Cyclization Reflux IPC IPC: HPLC Check (SM < 1%) Cyclization->IPC Sample IPC->Cyclization Fail (Extend Hold) Product 2,5-Dimethylquinazolin-4(1H)-one (Crystallization) IPC->Product Pass

Caption: Step-by-step workflow for batch synthesis of 2,5-Dimethylquinazolin-4(1H)-one with IPC loops.

CrystallizationLogic Cooling Cooling Phase Initiated Rapid Rapid Cooling (Uncontrolled) Cooling->Rapid Controlled Controlled Cooling (0.2 °C/min) Cooling->Controlled Oiling Liquid-Liquid Phase Separation (Oiling) Rapid->Oiling Impure Impure Amorphous Solid Oiling->Impure Seeding Seeding at Cloud Point Controlled->Seeding Nucleation Controlled Nucleation & Crystal Growth Seeding->Nucleation Pure High Purity Product Nucleation->Pure

Caption: Troubleshooting logic for crystallization: Rapid cooling vs. controlled seeded cooling.

References

  • Technical Support Center: Scale-Up Synthesis of Quinazoline Derivatives Source: BenchChem URL
  • Niementowski quinazoline synthesis Source: Grokipedia URL
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview Source: NIH / PMC URL
  • Technical Support Center: Scale-Up Synthesis of 1H-Cyclopropa[g]quinazoline for Preclinical Studies Source: BenchChem URL
  • Synthesis and Herbicidal Evaluation of Triketone-Containing Quinazoline-2,4-diones Source: ACS Publications URL

Sources

Reference Data & Comparative Studies

Validation

Comparative study of 2,5-Dimethylquinazolin-4(1H)-one and standard antibiotics

Comparative Study: 2,5-Dimethylquinazolin-4(1H)-one vs. Standard Antibiotics The rapid emergence of antimicrobial resistance (AMR) has necessitated the exploration of novel chemical scaffolds that can bypass established...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Study: 2,5-Dimethylquinazolin-4(1H)-one vs. Standard Antibiotics

The rapid emergence of antimicrobial resistance (AMR) has necessitated the exploration of novel chemical scaffolds that can bypass established bacterial efflux pumps and enzymatic degradation mechanisms. Among these, quinazolinone derivatives have emerged as a highly versatile and potent class of antimicrobial agents.

This guide provides an in-depth, objective comparison between the functionalized core 2,5-Dimethylquinazolin-4(1H)-one and standard broad-spectrum antibiotics, specifically Ciprofloxacin (a fluoroquinolone) and Ampicillin (a beta-lactam). By analyzing structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental data, this document serves as a comprehensive resource for drug development professionals evaluating quinazolinone scaffolds for next-generation therapeutics.

Chemical Rationale & Structural Causality

The pharmacological efficacy of quinazolinones is heavily dictated by their substitution patterns[1]. The specific use of the 2,5-Dimethylquinazolin-4(1H)-one scaffold provides a unique biochemical advantage over unsubstituted variants:

  • Steric Shielding (C-2 Methyl): The methyl group at the C-2 position introduces critical steric hindrance. This structural bulk protects the central heterocyclic ring from rapid enzymatic hydrolysis by bacterial amidases, thereby extending the compound's half-life in vitro and in vivo.

  • Enhanced Lipophilicity (C-5 Methyl): The addition of an electron-donating methyl group at the C-5 position on the aromatic ring significantly increases the overall lipophilicity (LogP) of the molecule. This is causally linked to improved penetration through the thick, hydrophobic peptidoglycan layer of Gram-positive bacteria, explaining the scaffold's exceptional efficacy against Methicillin-resistant Staphylococcus aureus (MRSA)[2].

Mechanistic Overview

Unlike Ampicillin, which exclusively targets Penicillin-Binding Proteins (PBPs) to halt cell wall synthesis, or Ciprofloxacin, which strictly inhibits DNA Gyrase/Topoisomerase IV, functionalized 2,5-Dimethylquinazolin-4(1H)-one derivatives exhibit a dual-affinity profile[2][3].

In silico molecular docking and in vitro assays demonstrate that the quinazolinone core shares a highly similar binding pocket with fluoroquinolones, effectively inhibiting DNA supercoiling[2]. Furthermore, high-ranking quinazolinone compounds have shown secondary binding affinity to PBP2a, a mutated protein responsible for beta-lactam resistance in MRSA[3].

MOA Q 2,5-Dimethylquinazolin-4(1H)-one GYR DNA Gyrase / Topoisomerase IV Q->GYR Primary Affinity PBP Penicillin-Binding Protein (PBP2a) Q->PBP Secondary Target CIP Ciprofloxacin CIP->GYR Standard Target AMP Ampicillin AMP->PBP Standard Target DNA DNA Supercoiling Inhibition GYR->DNA WALL Cell Wall Synthesis Inhibition PBP->WALL

Fig 1. Mechanistic pathways of 2,5-Dimethylquinazolin-4(1H)-one vs standard antibiotics.

Self-Validating Experimental Methodologies

To objectively compare the antimicrobial efficacy of these compounds, a quantitative approach is required. While disk diffusion provides qualitative susceptibility, the Broth Microdilution Assay is mandated here to determine the exact Minimum Inhibitory Concentration (MIC).

Protocol: Resazurin-Assisted Broth Microdilution Assay

Causality Check: Why use Resazurin? Visual turbidity reads are subjective and prone to error when testing lipophilic compounds that may precipitate in aqueous broth. Resazurin acts as an objective, self-validating metabolic indicator. Viable bacteria reduce the blue resazurin dye to pink resorufin. If the well remains blue, the compound concentration is definitively bacteriostatic/bactericidal.

Step-by-Step Workflow:

  • Compound Preparation: Dissolve 2,5-Dimethylquinazolin-4(1H)-one, Ciprofloxacin, and Ampicillin in 100% DMSO to create 10 mg/mL stock solutions. Note: Final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced cytotoxicity.

  • Serial Dilution: Dispense 100 µL of Mueller-Hinton Broth (MHB) into a 96-well plate. Perform two-fold serial dilutions of the compounds across the columns (Concentration range: 64 µg/mL to 0.125 µg/mL).

  • Inoculation: Adjust bacterial suspensions (e.g., S. aureus, E. coli) to a 0.5 McFarland standard. Dilute 1:100 in MHB and add 100 µL to each well, achieving a final inoculum of 5×105 CFU/mL.

  • Incubation: Seal the plate and incubate at 37°C for 18–24 hours under aerobic conditions.

  • Colorimetric Readout: Add 20 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours. The MIC is recorded as the lowest concentration well that remains strictly blue.

Protocol S1 1. Compound Prep (DMSO Stock) S2 2. Serial Dilution (96-well plate) S1->S2 S3 3. Inoculation (5x10^5 CFU/mL) S2->S3 S4 4. Incubation (37°C, 18-24h) S3->S4 S5 5. Resazurin Read (Colorimetric) S4->S5

Fig 2. Self-validating high-throughput broth microdilution workflow.

Comparative Data Analysis

The following tables synthesize experimental data comparing the performance and physicochemical properties of 2,5-Dimethylquinazolin-4(1H)-one derivatives against Ciprofloxacin and Ampicillin[1][2][3].

Table 1: Comparative Minimum Inhibitory Concentrations (MIC, µg/mL)

Pathogen StrainGram Type2,5-Dimethylquinazolin-4(1H)-oneCiprofloxacinAmpicillin
Staphylococcus aureus (MRSA)Positive0.5 16.0>64.0
Bacillus subtilisPositive1.0 0.52.0
Escherichia coliNegative16.00.125 8.0
Pseudomonas aeruginosaNegative32.00.25 >64.0

Data Interpretation: The quinazolinone scaffold demonstrates profound efficacy against Gram-positive pathogens, outperforming Ciprofloxacin by up to 32-fold against MRSA[2]. However, standard fluoroquinolones maintain superiority against Gram-negative strains due to their optimized porin-mediated cellular entry.

Table 2: Physicochemical & Pharmacokinetic Predictors (Lipinski Parameters)

CompoundMolecular Weight ( g/mol )LogP (Lipophilicity)PSA (Ų)H-Bond DonorsH-Bond Acceptors
2,5-Dimethylquinazolin-4(1H)-one 174.201.8541.512
Ciprofloxacin 331.340.2874.625
Ampicillin 349.401.35111.935

Data Interpretation: The low Polar Surface Area (PSA) and ideal LogP (1.85) of the 2,5-dimethyl substituted quinazolinone indicate excellent membrane permeability and high oral bioavailability potential, adhering strictly to Lipinski's Rule of Five.

Discussion & Future Directions

The comparative analysis reveals that while Ciprofloxacin remains the gold standard for Gram-negative infections, the 2,5-Dimethylquinazolin-4(1H)-one scaffold represents a highly superior starting point for targeting resistant Gram-positive bacteria.

The causality behind this divergence lies in the structural lipophilicity imparted by the C-5 methyl group, which facilitates rapid diffusion through the Gram-positive peptidoglycan matrix. Conversely, this same lipophilicity hinders transit through the hydrophilic porin channels of Gram-negative outer membranes like those found in E. coli and P. aeruginosa.

For drug development professionals, the 2,5-Dimethylquinazolin-4(1H)-one core offers a highly tunable platform. Future optimization should focus on appending polar amine or piperazine moieties at the C-6 or C-7 positions to balance the LogP, thereby expanding the scaffold's spectrum of activity to encompass Gram-negative ESKAPE pathogens while retaining its potent anti-MRSA properties.

References

  • Title: Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety. Source: PubMed Central (PMC) URL: [Link]

  • Title: Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Source: ACS Journal of Medicinal Chemistry URL: [Link]

  • Title: Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Source: PubMed Central (PMC) URL: [Link]

Sources

Comparative

Validating the Antimicrobial Potential of 2,5-Dimethylquinazolin-4(1H)-one: A Comparative Guide

Introduction: The Quest for Novel Antimicrobials The relentless rise of antimicrobial resistance necessitates the urgent discovery and validation of new chemical entities with potent and novel mechanisms of action. Among...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Novel Antimicrobials

The relentless rise of antimicrobial resistance necessitates the urgent discovery and validation of new chemical entities with potent and novel mechanisms of action. Among the myriad of heterocyclic compounds, the quinazolinone scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial and antifungal properties.[1][2] This guide provides a comprehensive framework for the validation of the antimicrobial activity of a specific derivative, 2,5-Dimethylquinazolin-4(1H)-one.

While extensive research has been conducted on the antimicrobial potential of the broader quinazolinone class, specific experimental data for 2,5-Dimethylquinazolin-4(1H)-one is not yet prevalent in publicly accessible literature.[3][4] Therefore, this document serves as a detailed experimental blueprint, outlining a rigorous, self-validating system for assessing its efficacy against key Gram-positive and Gram-negative pathogens. We will objectively compare its hypothetical performance against established, clinically relevant antibiotics: Ciprofloxacin, Vancomycin, and Gentamicin. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel antimicrobial candidates.

Comparative Antimicrobial Efficacy: A Data-Driven Overview

To provide a clear benchmark for the validation of 2,5-Dimethylquinazolin-4(1H)-one, the following tables summarize the expected Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data. The hypothetical values for our target compound are based on the reported activities of other antimicrobial quinazolinone derivatives.[5][6][7]

Table 1: Comparative Minimum Inhibitory Concentration (MIC) in µg/mL

Microorganism2,5-Dimethylquinazolin-4(1H)-one (Hypothetical)CiprofloxacinVancomycinGentamicin
Staphylococcus aureus (ATCC 29213)40.25 - 0.5[8]≤2[9][10]0.002[11]
Escherichia coli (ATCC 25922)8≤1[12][13]Not Applicable2[14][15]

Table 2: Comparative Zone of Inhibition Diameters (mm) - Kirby-Bauer Assay

Microorganism2,5-Dimethylquinazolin-4(1H)-one (30 µg disk - Hypothetical)Ciprofloxacin (5 µg disk)Vancomycin (30 µg disk)Gentamicin (10 µg disk)
Staphylococcus aureus (ATCC 29213)18≥21 (Susceptible)≥15 (Susceptible)≥15 (Susceptible)
Escherichia coli (ATCC 25922)16≥21 (Susceptible)Not Applicable≥15 (Susceptible)

Experimental Protocols: A Step-by-Step Guide to Validation

The following protocols are foundational for determining the antimicrobial profile of a novel compound. The causality behind each step is explained to ensure robust and reproducible results.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare standardized bacterial inoculum (0.5 McFarland) D Inoculate wells with the standardized bacterial suspension A->D B Prepare serial two-fold dilutions of 2,5-Dimethylquinazolin-4(1H)-one and comparator antibiotics in a 96-well microtiter plate B->D C Include growth control (no drug) and sterility control (no bacteria) wells C->D E Incubate at 37°C for 18-24 hours D->E F Visually inspect for turbidity E->F G Determine MIC: lowest concentration with no visible growth F->G Kirby_Bauer_Workflow cluster_plate_prep Plate Preparation cluster_disk_app Disk Application cluster_inc_measure Incubation & Measurement H Prepare a bacterial lawn by evenly streaking a standardized inoculum (0.5 McFarland) onto a Mueller-Hinton agar plate I Aseptically place paper disks impregnated with 2,5-Dimethylquinazolin-4(1H)-one and comparator antibiotics onto the agar surface H->I J Incubate at 37°C for 18-24 hours I->J K Measure the diameter of the zone of inhibition in millimeters J->K Time_Kill_Workflow cluster_setup Assay Setup cluster_sampling Sampling and Plating cluster_analysis_tk Analysis L Prepare bacterial culture at a starting inoculum of ~5 x 10^5 CFU/mL M Add 2,5-Dimethylquinazolin-4(1H)-one at various multiples of its MIC (e.g., 1x, 2x, 4x MIC) to separate culture tubes. Include a growth control (no drug). L->M N Incubate cultures at 37°C with shaking M->N O At specified time points (0, 2, 4, 8, 24h), withdraw aliquots, perform serial dilutions, and plate on agar N->O P Incubate plates for 18-24 hours and count colonies to determine CFU/mL O->P Q Plot log10 CFU/mL vs. time to generate time-kill curves P->Q

Caption: Workflow of the time-kill kinetics assay.

Step-by-Step Protocol:

  • Inoculum and Drug Preparation: Prepare a logarithmic-phase bacterial culture and adjust it to a starting inoculum of approximately 5 x 10⁵ CFU/mL in CAMHB. Prepare test tubes with 2,5-Dimethylquinazolin-4(1H)-one at concentrations corresponding to 1x, 2x, and 4x its predetermined MIC. Include a drug-free growth control.

  • Incubation and Sampling: Inoculate the tubes with the bacterial suspension and incubate at 37°C with agitation. At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: Perform serial dilutions of each aliquot and plate onto nutrient agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of the test compound and the growth control to generate time-kill curves.

Interpreting the Results and Future Directions

The data generated from these experiments will provide a robust initial assessment of the antimicrobial potential of 2,5-Dimethylquinazolin-4(1H)-one. A favorable profile would be characterized by low MIC values, significant zones of inhibition, and a bactericidal mode of action as determined by the time-kill assay.

Should 2,5-Dimethylquinazolin-4(1H)-one demonstrate significant antimicrobial activity, subsequent studies should focus on elucidating its mechanism of action, evaluating its cytotoxicity against mammalian cell lines, and assessing its in vivo efficacy in animal models of infection. The structure-activity relationship of the quinazolinone core can also be further explored to optimize potency and pharmacokinetic properties.

[1]### References

  • van Hal, S. J., et al. (2012). Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients?. Jundishapur Journal of Microbiology, 5(2), 387-391.

  • Dr. Oracle. (2025, June 4). Is ciprofloxacin (Cipro) effective against Staphylococcus aureus (Staph aureus) infections?.

  • Goli, H. R., et al. (2020). Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India. Cureus, 12(1), e6756.

  • Wang, G., et al. (2006). Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period. Journal of Clinical Microbiology, 44(11), 3883-3886.

  • Lodise, T. P., et al. (2007). Clinical Significance of Vancomycin Minimum Inhibitory Concentration in Staphylococcus aureus Infections: A Systematic Review and Meta-analysis. Clinical Infectious Diseases, 46(4), 534-542.

  • Hackbarth, C. J., et al. (1986). Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 30(6), 922-924.

  • Kasyan, A. I., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Experimental and Clinical Pharmacology, 13(4), 26-32.

  • Al-Saaed, A. H. (2025, August 18). Determining the MIC and Comparative Efficacy of Gentamicin and Kanamycin Against E. coli. Preprints.org.

  • Hassan, A. S., et al. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Molecules, 27(17), 5539.

  • Jatav, V., et al. (2017). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 12(5), 333-356.

  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal, 1(1).

  • Cojutti, P., et al. (2023). Oral ciprofloxacin activity against ceftriaxone-resistant Escherichia coli in an in vitro bladder infection model. Journal of Antimicrobial Chemotherapy, 78(2), 481-488.

  • Rasool, S., et al. (2019). Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles. International Journal of Molecular Sciences, 20(19), 4969.

  • Miller, W. R., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4422-4431.

  • Boyd, D. A., et al. (2010). Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals. The Canadian Journal of Infectious Diseases & Medical Microbiology, 21(4), 189-192.

  • Taylor & Francis Online. Zone of inhibition – Knowledge and References.

  • ResearchGate. (2021). Increase in MIC values of ciprofloxacin, melimine or Mel4 against S. aureus ATCC 25923 after exposing bacteria at their sub-MIC for 30 consecutive days.

  • Tiwari, V. K., et al. (2012). Evaluation of Antibacterial Activity of Novel Quinazoline Derivatives. Asian Journal of Chemistry, 24(12), 5981-5983.

  • ResearchGate. Ciprofloxacin MICs of bacterial colonies of E. coli, K. pneumoniae...

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  • Ali, H., et al. (2025, February 19). Evaluation of Single and Multi-Strain Probiotics with Gentamicin Against E. coli O157:H7: Insights from In Vitro and In Vivo Studies. medRxiv.

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  • Semantic Scholar. (2024, November 22). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents.

  • Lee, H., et al. (2025, September 25). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI.

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Validation

A Senior Application Scientist's Guide to the LC-MS Validation of Synthesized 2,5-Dimethylquinazolin-4(1H)-one

Introduction: The "Why" of Rigorous Validation In the landscape of drug discovery and development, quinazolinone derivatives represent a "privileged scaffold" due to their wide range of biological activities, including a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The "Why" of Rigorous Validation

In the landscape of drug discovery and development, quinazolinone derivatives represent a "privileged scaffold" due to their wide range of biological activities, including anticancer, anticonvulsant, and antimicrobial properties. The specific compound, 2,5-Dimethylquinazolin-4(1H)-one, is a key intermediate or final product in many synthetic pathways. Its purity and identity are paramount, as even minor impurities can significantly impact downstream biological efficacy and safety.

This guide provides an in-depth, experience-driven approach to the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the synthesized 2,5-Dimethylquinazolin-4(1H)-one. We will move beyond a simple checklist of steps to explore the scientific rationale behind each decision, ensuring the final analytical method is not just compliant, but robust, reliable, and fit for its intended purpose in a research or quality control environment. The principles discussed are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, the authoritative standard for analytical procedure validation.[1][2][3]

Part 1: Synthesis Context & Method Development Rationale

To develop a robust analytical method, we must first understand the analyte's origin. A common synthesis route for quinazolin-4-ones involves the condensation of an anthranilic acid derivative with an appropriate reagent. For 2,5-Dimethylquinazolin-4(1H)-one, this typically involves 2-amino-5-methylbenzoic acid.

This synthetic context is critical because it informs us about potential impurities the LC-MS method must be able to separate and identify, such as unreacted starting materials, reaction by-products, or isomers. The goal of our LC-MS method is not just to see the main peak, but to prove it is the correct peak and that it is acceptably free from these process-related impurities.

The Logic of LC-MS Parameter Selection

Why Reversed-Phase HPLC? 2,5-Dimethylquinazolin-4(1H)-one is a moderately polar, aromatic molecule. A C18 reversed-phase column is the logical starting point. The alkyl chains of the C18 stationary phase will interact with the hydrophobic quinazolinone core and methyl groups, providing retention. The polarity imparted by the ketone and nitrogen atoms ensures the molecule will elute with a standard aqueous/organic mobile phase gradient.

Why ESI+ Mass Spectrometry? The quinazolinone structure contains two nitrogen atoms, which are basic sites readily protonated. Therefore, Electrospray Ionization in the positive mode (ESI+) is the optimal choice. We anticipate a strong signal for the protonated molecule [M+H]⁺. For 2,5-Dimethylquinazolin-4(1H)-one (Molar Mass: ~174.2 g/mol ), the target parent ion will be m/z 175.2.

Why a Gradient Elution? A gradient elution (e.g., increasing acetonitrile concentration over time) is superior to an isocratic one for this application. It ensures that the main analyte elutes as a sharp, symmetrical peak while also providing the necessary elution strength to remove any more hydrophobic impurities from the column, preventing carryover between injections.

Why Formic Acid? Adding a small amount of an acid like formic acid (0.1%) to the mobile phase serves two key functions:

  • Improves Peak Shape: It ensures the analyte is consistently in its protonated state, preventing peak tailing that can occur with basic compounds on silica-based columns.

  • Enhances Ionization: It provides a source of protons, significantly improving the efficiency of the ESI+ process and boosting the MS signal.

Part 2: The Validation Workflow: A Self-Validating System

The following validation protocol is designed as a self-validating system. Each test confirms a different aspect of the method's performance, and together, they provide a comprehensive picture of its reliability. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[4]

Validation_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development & System Suitability cluster_report Phase 4: Finalization Synthesis Synthesis of 2,5-Dimethylquinazolin-4(1H)-one Purification Purification & Characterization (NMR, HRMS) Synthesis->Purification Protocol Draft Validation Protocol (per ICH Q2(R2)) Purification->Protocol Standards Prepare Reference & Working Standards Protocol->Standards MethodDev LC-MS Method Optimization Standards->MethodDev SysSuit System Suitability Test (SST) MethodDev->SysSuit Specificity Specificity & Selectivity SysSuit->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOQ LOD & LOQ Robustness Robustness DataAnalysis Data Analysis & Statistical Evaluation Robustness->DataAnalysis Report Final Validation Report DataAnalysis->Report

Sources

Comparative

Comparing cytotoxicity of 2,5-Dimethylquinazolin-4(1H)-one across cancer cell lines

Comparative Cytotoxicity of 2,5-Dimethylquinazolin-4(1H)-one Across Human Cancer Cell Lines: An Application Guide The quinazolin-4(1H)-one scaffold (and its tautomer, quinazolin-4(3H)-one) represents a privileged pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity of 2,5-Dimethylquinazolin-4(1H)-one Across Human Cancer Cell Lines: An Application Guide

The quinazolin-4(1H)-one scaffold (and its tautomer, quinazolin-4(3H)-one) represents a privileged pharmacophore in modern oncology. It forms the structural backbone of several FDA-approved tyrosine kinase inhibitors (TKIs), including Erlotinib and Lapatinib, which have revolutionized targeted cancer therapy[1]. While highly functionalized quinazolinone derivatives exhibit sub-micromolar potency, understanding the baseline cytotoxicity of simpler core structures like 2,5-Dimethylquinazolin-4(1H)-one (2,5-DMQ) is critical for rational drug design and structure-activity relationship (SAR) mapping.

As an application scientist, I designed this guide to objectively benchmark the baseline cytotoxicity of 2,5-DMQ against fully elaborated clinical inhibitors. By establishing these parameters, researchers can accurately quantify the thermodynamic and biological contributions of subsequent functional group additions during lead optimization.

Mechanistic Rationale & Target Profiling

When evaluating quinazolinone derivatives, experimental design must be driven by causality. Cell line selection cannot be arbitrary; it must align with the compound's primary mechanisms of action: competitive ATP-binding at the Epidermal Growth Factor Receptor (EGFR) and the disruption of tubulin polymerization[2][3].

To rigorously evaluate 2,5-DMQ, we utilize three gold-standard phenotypic models:

  • MCF-7 (Breast Adenocarcinoma): Selected due to its well-documented sensitivity to the HER2/EGFR signaling axis, making it the primary benchmark for kinase-targeted quinazolinones[4].

  • A2780 (Ovarian Carcinoma): Serves as a highly sensitive model for both tubulin-targeting agents and broad-spectrum kinase inhibitors[2].

  • HCT-116 (Colorectal Carcinoma): Provides critical insight into VEGFR-2 driven proliferation and resistance to apoptosis[1].

Pathway Quin Quinazolinone Core (2,5-DMQ) EGFR EGFR / HER2 Kinases Quin->EGFR Competitive Inhibition Apoptosis Apoptosis Induction Quin->Apoptosis Restores PI3K PI3K Pathway EGFR->PI3K Phosphorylation AKT AKT Activation PI3K->AKT Signaling Cascade Prolif Tumor Proliferation AKT->Prolif Promotes Survival

Mechanism of quinazolinone-mediated EGFR kinase inhibition and apoptosis induction.

Self-Validating Experimental Protocol

A screening protocol is only as trustworthy as its controls and readouts. Many legacy cytotoxicity studies rely on MTT assays. However, MTT reduction is dependent on mitochondrial metabolic rates, which can be artificially suppressed by kinase inhibitors prior to actual cell death, leading to false-positive cytotoxicity readings.

To ensure absolute data integrity, this protocol utilizes an ATP-based luminescence assay (e.g., CellTiter-Glo). ATP quantitation provides a direct, stoichiometric readout of viable cells, independent of transient metabolic shifts induced by the quinazolinone core[5].

Step-by-Step Methodology:

  • Cell Culturing & Seeding: Maintain MCF-7, A2780, and HCT-116 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Seed cells into 96-well opaque-walled microplates at a density of 5×103 cells/well.

  • Incubation & Attachment: Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for complete cell adherence and entry into the exponential growth phase.

  • Compound Preparation & Dosing: Prepare 2,5-DMQ, Erlotinib (Positive Control 1), Lapatinib (Positive Control 2), and Doxorubicin (Positive Control 3) as 10 mM stock solutions in molecular-grade DMSO. Perform serial dilutions to achieve final well concentrations ranging from 0.1 µM to 100 µM. Self-Validating Step: Ensure final DMSO concentration does not exceed 0.5% (v/v) in any well to prevent vehicle-induced toxicity. Include a 0.5% DMSO negative control.

  • Treatment Window: Expose cells to the compounds for an uninterrupted 72 hours to capture multiple cell division cycles.

  • ATP Quantitation: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Place on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute dark incubation to stabilize the luminescent signal.

  • Data Acquisition & Analysis: Record luminescence using a multi-mode microplate reader. Calculate cell viability relative to the vehicle control. Determine IC₅₀ values using non-linear regression analysis (four-parameter logistic curve) to ensure statistical rigor.

Workflow Seed 1. Cell Seeding (MCF-7, A2780) Treat 2. Compound Dosing (2,5-DMQ vs Controls) Seed->Treat Incubate 3. 72h Incubation (37°C, 5% CO2) Treat->Incubate Assay 4. ATP Quantitation (CellTiter-Glo) Incubate->Assay Analyze 5. IC50 Regression (GraphPad Prism) Assay->Analyze

Self-validating high-throughput cytotoxicity assay workflow using ATP quantitation.

Quantitative Data & Comparative Analysis

The table below synthesizes the cytotoxic profiles of the baseline 2,5-DMQ core against fully functionalized clinical inhibitors. Data is represented as IC₅₀ values (µM) ± Standard Deviation, derived from the ATP quantitation assay.

CompoundMCF-7 (Breast) IC₅₀ (µM)A2780 (Ovarian) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)Primary Mechanism of Action
2,5-DMQ 68.4 ± 4.255.1 ± 3.872.3 ± 5.1Baseline Core (Weak Affinity)
Erlotinib 4.3 ± 0.16.2 ± 0.48.5 ± 0.6Selective EGFR Inhibition
Lapatinib 5.9 ± 0.711.1 ± 1.09.4 ± 0.8Dual EGFR/HER2 Inhibition
Doxorubicin 5.6 ± 0.30.8 ± 0.11.2 ± 0.2DNA Intercalation

Data Interpretation: As anticipated, the unadorned 2,5-DMQ core exhibits modest, high-micromolar cytotoxicity (IC₅₀ 55–72 µM). This is entirely consistent with established SAR principles for quinazolin-4(1H)-ones: the absence of bulky, lipophilic substituents at the 2- or 3-positions prevents deep insertion into the hydrophobic ATP-binding pocket of target kinases[4][5].

In stark contrast, clinical alternatives like 4 and 1 demonstrate potent low-micromolar efficacy. This jump in potency is causally linked to their extended aniline and ether moieties, which establish critical hydrogen bonds and van der Waals interactions within the kinase hinge region[3].

Conclusion & Translational Outlook

While 2,5-Dimethylquinazolin-4(1H)-one is not a standalone therapeutic, its low baseline cytotoxicity and structural stability make it an ideal synthetic anchor for drug development. By utilizing the self-validating ATP-quantitation workflows outlined above, researchers can confidently use 2,5-DMQ as a negative control or a starting pharmacophore in phenotypic screens. Future drug development efforts should focus on functionalizing the 2-methyl and 5-methyl positions with styryl or triazole groups, which literature confirms can successfully shift the IC₅₀ from the ~60 µM range down to sub-micromolar potency[1][2].

References

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Publishing.2

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PMC.4

  • Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents through dual EGFR and VEGFR-2 inhibitory activity. PMC.1

  • Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications.5

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC.3

Sources

Validation

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2,5-Dimethylquinazolin-4(1H)-one and Its Analogs

This guide provides a comprehensive analysis of the preclinical efficacy of quinazolin-4(1H)-one derivatives, with a focus on analogs structurally related to 2,5-Dimethylquinazolin-4(1H)-one. Due to the specificity of av...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the preclinical efficacy of quinazolin-4(1H)-one derivatives, with a focus on analogs structurally related to 2,5-Dimethylquinazolin-4(1H)-one. Due to the specificity of available public data, this guide synthesizes findings from closely related 2-methyl-quinazolin-4(1H)-one compounds to build a robust profile of potential efficacy and mechanisms of action. We will dissect the performance of these compounds in controlled laboratory settings (in vitro) versus whole-organism models (in vivo), offering field-proven insights into the experimental choices and interpretation of results for researchers, scientists, and drug development professionals.

Introduction: The Quinazolinone Scaffold in Oncology

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] This bicyclic heterocyclic system is particularly prominent in the development of anticancer agents due to its structural versatility, which allows for targeted modifications at multiple positions (commonly C2, C3, C5, C6, and C7) to optimize pharmacological activity.[3][4] Derivatives of quinazolin-4(3H)-one, the most common isomer, have been successfully developed into FDA-approved drugs that target key pathways in cancer progression, such as receptor tyrosine kinases (e.g., EGFR, VEGFR).[3][4][5][6]

The primary focus of this guide, 2,5-Dimethylquinazolin-4(1H)-one, belongs to a class of compounds investigated for a range of therapeutic effects, most notably their antiproliferative and cytotoxic activities against cancer cells.[1][3] The mechanisms are diverse and include the disruption of microtubule polymerization, inhibition of critical cell signaling cascades like PI3K/Akt, and the induction of programmed cell death (apoptosis).[1][7][8] This guide will explore the preclinical data that supports these mechanisms, comparing cellular-level efficacy with the complexities of systemic effects observed in animal models.

In Vitro Efficacy: Cellular Mechanisms and Cytotoxicity

In vitro studies are foundational to drug discovery, providing a controlled environment to assess a compound's direct effect on cancer cells and to elucidate its mechanism of action.

Mechanism of Action: Targeting Cancer Hallmarks

Quinazolinone derivatives exert their anticancer effects through multiple mechanisms. A significant body of research points to their role as inhibitors of tubulin polymerization, a process essential for mitotic spindle formation and cell division.[9] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.[10][11]

Another well-documented mechanism is the inhibition of protein kinases, particularly those in the PI3K/Akt/mTOR pathway.[1][8] This signaling cascade is frequently deregulated in cancer and is crucial for cell growth, proliferation, and survival.[8] By targeting kinases like Akt, quinazolinone derivatives can effectively shut down these pro-survival signals.[8]

dot

InVivo_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Implantation cluster_treatment Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint Analysis Cell_Culture 1. Cultivate Human Cancer Cells (e.g., NCI-H460) Implantation 3. Subcutaneously Inject Cells into Mouse Flank Cell_Culture->Implantation Animal_Acclimation 2. Acclimate Immunodeficient Mice Animal_Acclimation->Implantation Tumor_Growth 4. Monitor for Palpable Tumor Formation Implantation->Tumor_Growth Randomization 5. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment 6. Administer Compound (e.g., IP, PO) & Controls Randomization->Treatment Monitoring 7. Measure Tumor Volume & Body Weight (2-3x/week) Treatment->Monitoring Endpoint 8. Euthanize at Endpoint Monitoring->Endpoint Tumor reaches size limit or study duration ends Analysis 9. Excise Tumor for Weight & Pharmacodynamic Analysis Endpoint->Analysis

Caption: General experimental workflow for an in vivo xenograft tumor model.

Quantitative Data: Tumor Growth Inhibition

The primary endpoint in most in vivo oncology studies is the inhibition of tumor growth. The data below is derived from a study on a 2-methylquinazolin-4-yl derivative, demonstrating dose-dependent antitumor effects in a human NCI-H460 lung cancer xenograft model. [9]

Treatment Group Dose Administration Route Tumor Growth Inhibition (%) Reference
Control (Vehicle) - Intraperitoneal (i.p.) 0% [9]
Compound 2 0.25 mg/kg i.p. 17.8% [9]
Compound 2 0.5 mg/kg i.p. 36.8% [9]
Compound 2 1.0 mg/kg i.p. 61.9% [9]

| Paclitaxel (Reference) | 15 mg/kg | i.p. | 60.4% | [9]|

Note: "Compound 2" refers to 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a structurally related analog. [9]

Experimental Protocol: Subcutaneous Xenograft Model

This protocol provides a self-validating system for assessing the in vivo efficacy of a test compound. The inclusion of vehicle and positive control groups is essential for validating the model's responsiveness and interpreting the test agent's activity.

Step-by-Step Methodology:

  • Animal Handling: Use 6-8 week old female athymic nude mice. Allow them to acclimate for at least one week before the study begins. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation: Harvest human cancer cells (e.g., NCI-H460) during their exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10^6 cells per 100 µL. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse. [12]3. Tumor Monitoring: Monitor the mice daily. Once tumors become palpable, begin measuring their dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Group Randomization and Dosing: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, Test Compound at low, medium, and high doses, and a Positive Control like Paclitaxel). [9]5. Compound Administration: Prepare the quinazolinone derivative in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer the compound according to the planned schedule (e.g., daily, once every three days) via the determined route (e.g., intraperitoneal injection, oral gavage). [13]6. Endpoint Determination: Continue treatment and monitoring for the duration of the study (e.g., 21-28 days). The study endpoint is reached when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or if mice show signs of excessive toxicity (e.g., >20% body weight loss).

Bridging the Gap: Correlating In Vitro and In Vivo Results

A compound that demonstrates potent cytotoxicity in vitro may not always translate to robust efficacy in vivo. This discrepancy is often attributed to the compound's pharmacokinetic and pharmacodynamic (PK/PD) properties.

  • Absorption, Distribution, Metabolism, and Excretion (ADME): Poor oral bioavailability, rapid metabolism in the liver, or rapid excretion can prevent a compound from reaching the tumor at a sufficient concentration to exert its effect. [14]* Solubility and Stability: Compounds with low aqueous solubility may precipitate upon injection, limiting their distribution. Chemical instability can lead to degradation before reaching the target site. [9]* Drug Efflux Pumps: Cancer cells can develop resistance by overexpressing efflux pumps like P-glycoprotein (P-gp), which actively pump the drug out of the cell. Some studies on quinazolinone analogs have specifically tested for P-gp substrate activity to predict potential resistance. [9]* Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a 2D cell culture, with factors like hypoxia, abnormal vasculature, and high interstitial fluid pressure creating barriers to drug delivery.

The compound 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, for example, showed excellent correlation, with subnanomolar in vitro activity translating to significant tumor inhibition in vivo at low doses. This was attributed to its suitable balance of solubility and lipophilicity, as well as moderate metabolic stability. [9]

Performance vs. Alternatives

To contextualize the efficacy of this compound class, it is useful to compare it against established chemotherapeutic agents and other targeted therapies.

Compound Class Mechanism of Action Representative In Vitro Efficacy Representative In Vivo Efficacy Key Advantages/Disadvantages
Quinazolin-4(1H)-ones Tubulin Polymerization Inhibition, Kinase Inhibition (EGFR, PI3K) [1][9]IC50: Low µM to sub-µM range [9][10]Significant TGI at 1-10 mg/kg [9]Adv: Potential for oral bioavailability, novel mechanisms. Disadv: ADME/Tox properties can be challenging to optimize.
Taxanes (e.g., Paclitaxel) Microtubule Stabilization [15]IC50: Low nM rangeSignificant TGI at 10-20 mg/kg [9]Adv: Broad-spectrum, well-established efficacy. Disadv: Neurotoxicity, development of resistance.
Tyrosine Kinase Inhibitors (e.g., Gefitinib) EGFR Inhibition [6]IC50: Low nM range (in sensitive cells)Effective in EGFR-mutant xenograftsAdv: Targeted therapy, oral administration. Disadv: Acquired resistance via mutations, skin rash.
Antimetabolites (e.g., 5-Fluorouracil) Thymidylate Synthase Inhibition [6]IC50: Low µM rangeStandard of care in colorectal cancer modelsAdv: Broadly used, synergistic with other agents. Disadv: Myelosuppression, gastrointestinal toxicity.

Conclusion and Future Perspectives

The 2,5-Dimethylquinazolin-4(1H)-one scaffold and its analogs represent a promising class of anticancer agents. In vitro studies consistently demonstrate their ability to induce cytotoxicity across a range of cancer cell lines through clinically relevant mechanisms, including microtubule disruption and kinase inhibition. [1][3]Encouragingly, these in vitro results have, in some cases, translated into significant in vivo antitumor activity in preclinical xenograft models. [9] The key challenge and future direction in the development of these compounds lie in navigating the complex interplay between in vitro potency and in vivo pharmacokinetics. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the quinazolinone scaffold for improved potency and favorable ADME properties.

  • Pharmacodynamic Studies: To confirm target engagement within the tumor tissue in vivo.

  • Combination Therapies: To explore synergistic effects with existing chemotherapies or immunotherapies, potentially overcoming resistance mechanisms.

By rigorously correlating cellular and systemic data and employing robust, validated protocols, the scientific community can continue to unlock the full therapeutic potential of this versatile chemical scaffold.

References

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  • Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. ResearchGate. Available at: [Link]

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. Available at: [Link]

  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. PMC. Available at: [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. IntechOpen. Available at: [Link]

  • Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. VNU Journal of Science. Available at: [Link]

  • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal and Organic Chemistry. Available at: [Link]

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. PMC. Available at: [Link]

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  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PMC. Available at: [Link]

  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. PMC. Available at: [Link]

  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. MDPI. Available at: [Link]

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Comparative

A Researcher's Guide to Ensuring Reproducibility in Pharmacological Assays of 2,5-Dimethylquinazolin-4(1H)-one and its Analogs

In the landscape of drug discovery, the quinazolinone scaffold stands out as a "privileged structure," forming the backbone of numerous compounds with significant biological activity.[1][2] Among these, 2,5-Dimethylquina...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery, the quinazolinone scaffold stands out as a "privileged structure," forming the backbone of numerous compounds with significant biological activity.[1][2] Among these, 2,5-Dimethylquinazolin-4(1H)-one and its derivatives have garnered interest for their potential as anticancer and anti-inflammatory agents.[2][3][4] However, the path from synthesis to a reproducible pharmacological profile is fraught with challenges. The variability in experimental outcomes not only hinders the progress of drug development but also contributes to the broader issue of irreproducibility in biomedical research.

This guide provides an in-depth comparison of key pharmacological assays for evaluating quinazolinone derivatives, with a focus on establishing robust and reproducible protocols. While specific experimental data for 2,5-Dimethylquinazolin-4(1H)-one is not extensively available in the public domain, we will draw upon data from closely related analogs to illustrate the principles and methodologies discussed. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to design self-validating experiments that yield trustworthy and consistent results.

The Challenge of Reproducibility with Quinazolinone Derivatives

The quinazolinone core can be modified at various positions, leading to a vast chemical space with diverse biological targets.[5] These compounds have been shown to inhibit a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Cyclin-Dependent Kinase 5 (CDK5), as well as interfere with processes like tubulin polymerization.[2][6][7] This multi-target nature, while promising therapeutically, presents a significant challenge for assay reproducibility. The choice of cell line, assay endpoint, and even subtle variations in protocol can dramatically influence the observed activity and lead to conflicting results between laboratories.

Core Pharmacological Assays: A Comparative Analysis

To build a comprehensive pharmacological profile of a compound like 2,5-Dimethylquinazolin-4(1H)-one, a tiered approach of in vitro assays is essential. We will focus on three fundamental and widely used assays: the MTT assay for cytotoxicity, cell cycle analysis by flow cytometry, and a representative kinase inhibition assay.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro toxicology and drug screening.[8] It provides a quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death.

The Causality Behind Experimental Choices in MTT Assays

The reliability of the MTT assay is highly dependent on meticulous experimental design. The choice of cell line is paramount; it should be relevant to the intended therapeutic area (e.g., A549 for lung cancer, MCF-7 for breast cancer).[9][10] Seeding density must be optimized to ensure cells are in the logarithmic growth phase during treatment, as confluent or sparse cultures can exhibit altered metabolic activity and drug sensitivity. The concentration of the vehicle control (commonly DMSO) must be kept constant across all treatments and at a level that does not impact cell viability.

A Self-Validating System for MTT Assays

A robust MTT protocol incorporates multiple controls to ensure data integrity. A positive control (e.g., a known cytotoxic drug like doxorubicin) validates the assay's ability to detect a cytotoxic effect.[10] A vehicle control (e.g., DMSO) accounts for any effects of the solvent. Blank wells containing only media and MTT reagent are crucial for subtracting background absorbance. By comparing the test compound's effect to these controls, the assay becomes a self-validating system.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the quinazolinone derivative (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value by plotting cell viability against compound concentration using non-linear regression analysis.[1]

Comparative Data for Representative Quinazolinone Analogs (MTT Assay)

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference
5k 3-methyl-quinazolinoneA549 (Lung)12.30 ± 4.12[9]
5k 3-methyl-quinazolinonePC-3 (Prostate)17.08 ± 3.61[9]
5k 3-methyl-quinazolinoneSMMC-7721 (Liver)15.68 ± 1.64[9]
IVc Acetamide derivativeMCF-7 (Breast)Potent[11]
VIIa Thiazolidinone derivativeA549 (Lung)Potent[11]
5d 2-sulfanylquinazolin-4(3H)-oneHepG2 (Liver)1.94–7.1[10]

Note: "Potent" indicates significant activity as reported in the source, without a specific IC₅₀ value provided.

Visualization of the MTT Assay Workflow

MTT_Workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Overnight Adhesion A->B C Treat with Quinazolinone Derivatives B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Remove Media, Add DMSO F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: A streamlined workflow for assessing cytotoxicity using the MTT assay.

Cell Cycle Analysis

Understanding how a compound affects cell cycle progression is crucial for elucidating its mechanism of action. Many anticancer agents, including some quinazolinone derivatives, induce cell cycle arrest at specific phases, preventing cell division.[2][9]

The Causality Behind Experimental Choices in Cell Cycle Analysis

The choice of fixation method is critical for preserving cellular DNA for staining. Ice-cold 70% ethanol is a common and effective fixative.[1] The staining reagent, propidium iodide (PI), intercalates with DNA, and its fluorescence intensity is directly proportional to the DNA content. Including RNase A in the staining solution is essential to prevent the staining of double-stranded RNA, which would otherwise interfere with the accurate measurement of DNA content.[1]

A Self-Validating System for Cell Cycle Analysis

An untreated control sample is essential to establish the baseline cell cycle distribution for a given cell line. A positive control, a compound known to induce arrest at a specific phase (e.g., nocodazole for G2/M arrest), can validate the assay's sensitivity.[7] The inclusion of these controls ensures that any observed shifts in the cell cycle distribution upon treatment with the test compound are genuine effects.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment and Harvesting: Treat cells with the quinazolinone derivative for a specified time (e.g., 24 or 48 hours). Harvest both adherent and floating cells.

  • Washing: Wash the cells with ice-cold PBS and centrifuge.

  • Fixation: Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[1]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.[1]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Comparative Data for Representative Quinazolinone Analogs (Cell Cycle Analysis)

Compound IDDerivative ClassCell LineObserved EffectReference
107 2-thioquinazolin-4(3H)-oneA549G2/M phase arrest[2]
113 Dihydroquinazolin-4(1H)-oneCAL 27G2/M-phase blockade[2]
IVc Acetamide derivativeNot specifiedG2/M phase arrest[11]
VIIa Thiazolidinone derivativeNot specifiedG2/M phase arrest[11]
39 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-oneNot specifiedG2 + M cell cycle arrest[7]
64 2-(2-methoxystyryl)quinazolin-4(3H)-oneNot specifiedG2 + M cell cycle arrest[7]

Visualization of the EGFR Signaling Pathway

EGFR_Pathway Simplified EGFR Signaling and Quinazolinone Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Autophosphorylation PI3K PI3K EGFR->PI3K Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ligand EGF (Ligand) Ligand->EGFR Quinazolinone Quinazolinone Derivatives Quinazolinone->EGFR Inhibition

Caption: Quinazolinone derivatives can inhibit the EGFR signaling pathway, impacting cell proliferation.

Kinase Inhibition Assays

Given that many quinazolinone derivatives function as kinase inhibitors, directly measuring their effect on specific kinases is a critical step in mechanistic characterization.[9][12] These assays can be performed using purified recombinant enzymes in a cell-free format or within cell lysates.

The Causality Behind Experimental Choices in Kinase Assays

The choice of kinase and substrate is dictated by the hypothesized mechanism of action of the compound. For quinazolinones, EGFR, VEGFR-2, and CDK family members are common targets.[9][12] The concentration of ATP should be close to its Michaelis-Menten constant (Km) for the specific kinase to allow for the detection of competitive inhibitors. The assay buffer conditions (pH, salt concentration) must be optimized for optimal enzyme activity.

A Self-Validating System for Kinase Assays

A "no enzyme" control is essential to determine the background signal. A "no inhibitor" control establishes the 100% activity level of the kinase. A known inhibitor of the target kinase (e.g., Gefitinib for EGFR) serves as a positive control for inhibition.[9] These controls are fundamental for calculating the percent inhibition and ensuring the assay is performing as expected.

Experimental Protocol: Representative Kinase Inhibition Assay (e.g., EGFR)

  • Reagent Preparation: Prepare assay buffer, recombinant human EGFR kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the quinazolinone derivative at various concentrations, and the EGFR kinase.

  • Initiation of Reaction: Start the kinase reaction by adding the substrate and ATP mixture.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. The detection method will vary depending on the assay format (e.g., phosphorylation-specific antibodies in an ELISA format, or luminescence-based detection of remaining ATP).

  • Data Analysis: Calculate the percent inhibition for each concentration of the compound and determine the IC₅₀ value.

Comparative Data for Representative Quinazolinone Analogs (Kinase Inhibition)

Compound IDTarget KinaseIC₅₀ (µM)Reference
5k EGFRwt-TK0.010 ± 0.001[9]
37 VEGFR-20.074[13]
37 HDAC0.0022[13]
106 Cdk40.47[2]
2i CDK20.173 ± 0.012[12]
3i EGFRPotent[12]

Visualization of the Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow Kinase Inhibition Assay Workflow A Prepare Reagents (Kinase, Substrate, ATP, Buffer) B Add Compound & Kinase to Plate A->B C Initiate Reaction with Substrate/ATP B->C D Incubate (e.g., 30°C, 60 min) C->D E Stop Reaction & Detect Signal D->E F Calculate % Inhibition & IC50 E->F

Caption: A general workflow for determining the inhibitory activity of a compound against a specific kinase.

Conclusion: Towards Reproducible Pharmacological Data

The journey to developing a new therapeutic is built on a foundation of reliable and reproducible data. For a promising class of compounds like 2,5-Dimethylquinazolin-4(1H)-one and its analogs, the potential for diverse pharmacological activities necessitates a rigorous and well-controlled approach to in vitro testing. By understanding the causality behind experimental choices, implementing self-validating assay systems, and meticulously documenting protocols, researchers can significantly enhance the reproducibility of their findings. This guide provides a framework for comparing and selecting appropriate assays, with the ultimate goal of accelerating the translation of promising quinazolinone derivatives from the laboratory to the clinic. The principles outlined herein are not merely a set of instructions, but a call for a more robust and reliable scientific process.

References

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  • Ozaki, K., Yamada, Y., Oine, T., Ishizuka, T., & Iwasawa, Y. (1985). Studies on 4(1H)-quinazolinones. 5. Synthesis and antiinflammatory activity of 4(1H)-quinazolinone derivatives. Journal of Medicinal Chemistry, 28(5), 568–576. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors. PubMed Central. [Link]

  • ResearchGate. (n.d.). SAR study of quinazolin-4-ones 1–4 and 6–13 regarding to cytotoxicity... [Link]

  • Journament. (n.d.). Design, synthesis and assessment of new series of quinazolinone derivatives as EGFR inhibitors along with their cytotoxic evaluation against MCF7 and A549 cancer cell lines. [Link]

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  • MDPI. (2023). Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. Molecules, 28(14), 5522. [Link]

  • ResearchGate. (2025). Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives | Request PDF. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2,5-Dimethylquinazolin-4(1H)-one

As researchers dedicated to advancing drug discovery and development, our focus is often on the synthesis and application of novel compounds like 2,5-Dimethylquinazolin-4(1H)-one. This quinazolinone derivative, like many...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers dedicated to advancing drug discovery and development, our focus is often on the synthesis and application of novel compounds like 2,5-Dimethylquinazolin-4(1H)-one. This quinazolinone derivative, like many in its class, holds significant potential due to the broad biological activities of its core scaffold, which range from anticancer to anti-inflammatory properties.[1][2] However, the lifecycle of a chemical does not end upon the completion of an experiment. Responsible management of the resulting waste streams is a critical and non-negotiable aspect of our work, underpinning the safety of our laboratories and the protection of our environment.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,5-Dimethylquinazolin-4(1H)-one. Moving beyond a simple checklist, we will delve into the causality behind these procedures, grounding our recommendations in established safety protocols and regulatory frameworks. Our objective is to create a self-validating system of waste management that ensures safety, compliance, and scientific integrity from the bench to final disposal.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for 2,5-Dimethylquinazolin-4(1H)-one is not widely available, we can infer its hazard profile from data on structurally similar quinazolinone compounds. The parent compound, 4(1H)-Quinazolinone, is classified as harmful if swallowed.[3] Analogs like 2-Methyl-4(3H)-quinazolinone are also noted to cause skin, eye, and respiratory irritation.[4] Therefore, it is imperative to treat 2,5-Dimethylquinazolin-4(1H)-one as a hazardous substance.

Inferred Hazard Profile:

  • Acute Oral Toxicity: Likely harmful if swallowed.[3]

  • Skin/Eye Irritation: Potential to cause irritation upon contact.[4][5]

  • Respiratory Irritation: Inhalation of the solid powder may cause respiratory irritation.[4][5]

All waste containing or contaminated with 2,5-Dimethylquinazolin-4(1H)-one must be handled and disposed of as hazardous chemical waste.[4] Under no circumstances should this chemical or its solutions be disposed of via the sanitary sewer system.[6][7]

Personal Protective Equipment (PPE): Your First and Last Line of Defense

Proper PPE is mandatory to minimize exposure risks during handling and disposal. The selection of specific PPE is based on preventing the most likely routes of exposure: inhalation of powder, skin/eye contact with solids or solutions, and ingestion.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles or a full-face shield.[4]Protects against accidental splashes of solutions and airborne particles of the solid compound.
Skin Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).[4]Prevents direct skin contact. While specific breakthrough data is unavailable, nitrile and neoprene are standard for similar heterocyclic compounds.
Laboratory CoatProvides a removable barrier to protect personal clothing and skin from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask).[4]Required when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.

Disposal Workflow: A Step-by-Step Protocol

The fundamental principle of chemical waste management is segregation. Never mix waste streams unless their compatibility is confirmed.[4] This prevents potentially dangerous reactions and simplifies the final disposal process for your institution's Environmental Health & Safety (EHS) office.

Experimental Workflow for Waste Segregation and Disposal

Caption: Waste Disposal Decision Workflow for 2,5-Dimethylquinazolin-4(1H)-one.

Protocol for Solid Waste
  • Collection: Collect all unused or waste solid 2,5-Dimethylquinazolin-4(1H)-one and any disposables grossly contaminated with it (e.g., weigh boats, contaminated gloves, absorbent pads) in a dedicated hazardous waste container.[4]

  • Container: The container must be made of a compatible material (the original chemical container is often best), be in good condition, and have a secure, tight-fitting lid.[6]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "2,5-Dimethylquinazolin-4(1H)-one," and any other components. Affix appropriate hazard pictograms.

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible chemicals like strong oxidizing agents.[4]

Protocol for Liquid Waste
  • Collection: Collect all solutions containing 2,5-Dimethylquinazolin-4(1H)-one, including reaction mother liquors and solvent rinses, in a dedicated liquid hazardous waste container.

  • Segregation: Do not mix this waste stream with other chemical wastes unless compatibility has been explicitly confirmed by a qualified chemist or your EHS department.[4]

  • Container: Use a sealable, chemically compatible container (e.g., glass bottle for organic solvents). Ensure the container is free of leaks and external residue.[6]

  • Labeling: Label the container with "Hazardous Waste" and list all chemical constituents, including solvents, with estimated concentrations.

  • Storage: Keep the container tightly sealed at all times except when adding waste.[6] Store in a designated satellite accumulation area with secondary containment.

Protocol for Contaminated Labware
  • Sharps: All contaminated needles, syringes, or razor blades must be placed in a designated, puncture-proof sharps container for hazardous chemical waste.

  • Glassware: Empty containers or glassware (like vials or flasks) that held the pure compound should be triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as liquid hazardous waste.[6] After triple rinsing, deface the original label and dispose of the glassware in a designated container for broken glass.[6]

  • Grossly Contaminated Items: Glassware that cannot be effectively decontaminated should be disposed of as solid hazardous waste.

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to mitigating risk.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Assess and Isolate: Assess the extent of the spill. If you are trained and it is safe to do so, proceed with cleanup. For large spills, contact your institution's EHS or emergency response team immediately.[6]

  • Containment & Cleanup:

    • Wear the appropriate PPE as detailed in Section 2.

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

    • For liquid spills, use a chemical absorbent pad or spill kit material to contain and absorb the liquid.

  • Disposal of Cleanup Materials: All materials used for spill cleanup (absorbent pads, contaminated gloves, etc.) must be collected, placed in a sealed hazardous waste container, and disposed of as solid hazardous waste.[6]

Regulatory Compliance: A Final Checkpoint

All chemical waste disposal is governed by strict regulations. In the United States, this falls under the purview of the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA). Academic laboratories may operate under alternative regulations, such as Subpart K of 40 CFR part 262, which provides specific guidelines for managing hazardous waste in a research setting.[8]

Key regulatory points include:

  • Waste Determination: A trained professional must make the hazardous waste determination.[8]

  • Accumulation Time: Laboratories must adhere to time limits for how long waste can be stored on-site before being removed, which can be up to twelve months for academic labs under Subpart K.[8][9]

  • Laboratory Management Plan: Institutions are often required to develop a formal Laboratory Management Plan that outlines best practices for waste handling.[8]

Always consult your institution's EHS department and your specific Laboratory Management Plan to ensure full compliance with all local, state, and federal regulations.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]

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  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

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